molecular formula C14H11FO3 B6365122 2-(2-Fluoro-4-methoxyphenyl)benzoic acid CAS No. 1184363-23-2

2-(2-Fluoro-4-methoxyphenyl)benzoic acid

Cat. No.: B6365122
CAS No.: 1184363-23-2
M. Wt: 246.23 g/mol
InChI Key: HHXYGBUTASDHEP-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)benzoic acid is a fluorinated biphenyl carboxylic acid derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. Compounds featuring the 2-fluoro-4-methoxyphenyl moiety are of significant interest in medicinal chemistry, as this structural motif is found in molecules with a range of biological activities. For instance, related 1,3,4-oxadiazole derivatives bearing the 2-fluoro-4-methoxyphenyl group have been synthesized and shown to exhibit promising antimicrobial properties . Furthermore, structurally similar benzoic acid derivatives, such as 4-(methoxycarbonyl)-2-fluorobenzoic acid, have been used as key intermediates in the preparation of retinoid-X-receptor (RXR) antagonists, which are investigated as potential oral treatments for conditions like obesity and diabetes . The incorporation of fluorine atoms into organic molecules is a common strategy in drug design to modulate properties such as metabolic stability, bioavailability, and binding affinity. This compound is intended for research and further manufacturing applications only and is not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-9-6-7-11(13(15)8-9)10-4-2-3-5-12(10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXYGBUTASDHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681294
Record name 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184363-23-2
Record name 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-Fluoro-4-methoxyphenyl)benzoic acid SDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid , a functionalized biaryl intermediate often encountered in the synthesis of kinase inhibitors and receptor antagonists. Unlike commodity chemicals, this substance is typically a research-grade intermediate. Consequently, standard Safety Data Sheets (SDS) often lack specific toxicological depth.

This whitepaper bridges that gap by synthesizing Structure-Activity Relationship (SAR) data, functional group analysis, and standard operating procedures (SOPs) for biaryl carboxylic acids. It is designed for researchers requiring actionable protocols for synthesis, purification, and waste management.

Part 1: Chemical Identity & Structural Context

Compound: 2-(2-Fluoro-4-methoxyphenyl)benzoic acid Class: Fluorinated Biaryl Carboxylic Acid Molecular Formula: C₁₄H₁₁FO₃ Molecular Weight: 246.24 g/mol

Structural Analysis & Reactivity Profile

This molecule features a biaryl axis. The steric bulk of the ortho-carboxylic acid on Ring A and the ortho-fluorine on Ring B forces the two phenyl rings to twist out of planarity. This "atropisomeric potential" influences both solubility and binding affinity in protein pockets.

  • Acidic Handle (COOH): pKa predicted ~4.0–4.5. Reacts with bases to form water-soluble salts; susceptible to amide coupling (EDC/HATU).

  • Fluorine Substituent (F): Increases metabolic stability and lipophilicity compared to the non-fluorinated analog.

  • Methoxy Group (OMe): Electron-donating group; activates Ring B toward electrophilic aromatic substitution, though less relevant in the context of the carboxylic acid handle.

ChemicalStructure Target 2-(2-Fluoro-4-methoxyphenyl) benzoic acid RingA Ring A: Benzoic Acid (Acidic/Polar Handle) Target->RingA RingB Ring B: Fluoro-Anisole (Lipophilic/Metabolic Shield) Target->RingB Reactivity Reactivity: Amide Coupling Salt Formation RingA->Reactivity COOH site

Figure 1: Structural decomposition highlighting the functional moieties responsible for solubility and reactivity.

Part 2: GHS Classification & Hazard Analysis (SAR-Derived)

As a specialized intermediate, specific toxicological monographs may not exist. The following classification is derived from analogue bridging using benzoic acid and fluorinated biaryl standards.

GHS Hazard Statements (Predicted)
Signal WordWARNING
H315 Causes skin irritation.[1] (Acidic nature + Lipophilicity)
H319 Causes serious eye irritation.[1][2][3] (Acidic pH upon contact with mucous membranes)
H335 May cause respiratory irritation. (Dust inhalation hazard)
Precautionary Statements (Critical)
  • P261: Avoid breathing dust/fume.[4][5][6][7] (Biaryl acids often form light, fluffy crystals).

  • P280: Wear protective gloves/eye protection (Nitrile gloves, minimum 0.11mm thickness).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][5] Remove contact lenses.[1][3][4][5][6][7][8]

Specific Toxicology Insights
  • Acute Toxicity: Likely low to moderate (Oral LD50 predicted >1000 mg/kg based on benzoic acid analogs).

  • Fluorine Hazard: The C-F bond is extremely stable. Under physiological conditions, it does not release hydrofluoric acid (HF). However, thermal decomposition (fire) will release toxic HF gas.

  • Sensitization: No structural alerts for strong sensitization, but standard caution applies to biaryls.

Part 3: Handling, Storage, & Stability Protocols

Physical Properties & Storage
PropertyValue/DescriptionOperational Implication
Appearance White to off-white solidVisual purity check (yellowing indicates oxidation).
Solubility (Water) Low (< 1 mg/mL)Precipitates upon acidification of aqueous basic extracts.
Solubility (Organic) DMSO, MeOH, DCM, EtOAcUse DMSO for biological assays; EtOAc for extraction.
Melting Point Predicted: 160–190°CHigh lattice energy; stable solid.
Storage 2–8°C, DesiccatedProtect from moisture to prevent clumping.
Operational Workflow: The "Dust Control" Protocol

Because substituted benzoic acids can be electrostatic and irritant, "tipping" solids is discouraged.

  • Weighing: Use an anti-static gun if available. Weigh inside a fume hood.

  • Solubilization: Dissolve the solid in the transport vial if possible, rather than scraping it out.

  • Spill Management: Do not dry sweep. Wet the powder with a paper towel soaked in dilute NaHCO₃ (sodium bicarbonate) to neutralize the acid before wiping.

Part 4: Synthesis & Reaction Safety (Suzuki Coupling Context)

This compound is typically synthesized via Suzuki-Miyaura coupling . This reaction introduces specific hazards (Palladium heavy metals, Boronic acid wastes).

Typical Route: 2-Bromobenzoic acid + 2-Fluoro-4-methoxyphenylboronic acid → Product

Reaction Safety Diagram

ReactionSafety SM1 Start: 2-Bromobenzoic Acid (Corrosive/Irritant) Reaction Reaction: Suzuki Coupling (Reflux in Dioxane/Water) SM1->Reaction SM2 Start: Boronic Acid (Bioactive/Irritant) SM2->Reaction Cat Catalyst: Pd(PPh3)4 (Sensitizer/Heavy Metal) Cat->Reaction Workup Workup: Acidify with HCl (Precipitation of Target) Reaction->Workup Product Isolate: 2-(2-Fluoro-4-methoxyphenyl) benzoic acid Workup->Product Waste Waste Stream: Pd-contaminated Aqueous Workup->Waste

Figure 2: Synthesis workflow highlighting critical safety control points (Red/Yellow nodes).

Purification & Scavenging
  • Palladium Removal: The carboxylic acid functionality can bind Palladium. Use a metal scavenger (e.g., SiliaMetS® Thiol) or wash the organic phase with aqueous N-acetylcysteine to ensure the final compound is free of heavy metals for biological testing.

  • Acidification: The product is an acid. During workup, the aqueous layer (often basic Na₂CO₃) must be acidified to pH ~2 with 1N HCl to precipitate the product. Caution: This generates CO₂ gas (foaming). Add acid slowly.

Part 5: Emergency Response

First Aid
  • Eye Contact: Immediate irrigation is critical.[6] The acidity can cause corneal damage. Flush for 15 minutes.

  • Skin Contact: Wash with soap and water.[3][4][5][6][7][8] If redness persists (chemical burn), seek medical attention.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from acid dust), medical observation is required.

Fire Fighting
  • Media: Water spray, dry chemical, foam.[8]

  • Hazard: Thermal decomposition produces Hydrogen Fluoride (HF) . Firefighters must wear full SCBA.

  • Post-Fire: Neutralize runoff water with lime or soda ash before it enters drains.

References

  • PubChem. Benzoic acid, 2-(2-fluoro-4-methoxyphenyl)- (Compound Summary). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria (Structure-Activity Relationships).[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

2-(2-Fluoro-4-methoxyphenyl)benzoic acid melting point and density

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Fluoro-4-methoxyphenyl)benzoic Acid

Introduction

2-(2-Fluoro-4-methoxyphenyl)benzoic acid is a fluorinated aromatic carboxylic acid. Its structural complexity, featuring a biphenyl core with fluorine and methoxy substitutions, makes it a compound of interest in medicinal chemistry and materials science. Fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. Benzoic acid derivatives, in general, are known to be crucial intermediates in the synthesis of a wide range of biologically active compounds, including anticancer agents[1]. This guide provides a detailed examination of two key physical properties of this compound: its melting point and density. Understanding these fundamental characteristics is critical for researchers in compound verification, purity assessment, and formulation development.

Physicochemical Properties Summary

A summary of the key physicochemical data for 2-(2-Fluoro-4-methoxyphenyl)benzoic acid is presented below. This data is essential for laboratory handling, characterization, and quality control.

PropertyValueSource(s)
CAS Number 394-42-3[2]
Molecular Formula C₈H₇FO₃[2][3]
Molecular Weight 170.14 g/mol [2][4]
Appearance White to light yellow/orange powder or crystal[2]
Melting Point 191.0 - 198.0 °C[2][3]
Density Data not available in the reviewed literature

In-Depth Analysis and Experimental Determination

Melting Point: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state[5][6]. For a pure compound, this transition occurs over a narrow range, typically 0.5-1.0°C. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress the melting point and broaden the melting range[5]. The reported melting point for 2-(2-Fluoro-4-methoxyphenyl)benzoic acid is in the range of 191-198°C[2][3]. This relatively high melting point is indicative of strong intermolecular forces within the crystal lattice, likely due to hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions involving the fluoro and methoxy substituents.

The determination of a melting point is a fundamental procedure in organic chemistry for identifying a compound and assessing its purity[6]. The capillary method using a modern melting point apparatus is a precise and commonly used technique.

Methodology:

  • Sample Preparation:

    • Ensure the sample of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

    • Take a capillary tube, which is sealed at one end, and dip the open end into the powdered sample[7].

    • Gently tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom[7]. The packed sample height should be approximately 1-2 mm[5][8].

  • Apparatus Setup:

    • Insert the prepared capillary tube into the sample holder of the melting point apparatus.

    • Place a calibrated thermometer in the designated well if using a manual apparatus. Digital apparatuses have an integrated temperature sensor.

  • Measurement:

    • Rapid Determination (Optional but Recommended): First, perform a rapid heating run (e.g., 10-20°C per minute) to find an approximate melting point[7]. This saves time during the precise measurement.

    • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer[7].

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating slowly and record the temperature (T₂) at which the last crystal melts completely[6].

    • The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow.

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube with a melted sample[5].

MeltingPointWorkflow A Prepare Sample (Dry, Powder) B Pack Capillary Tube (1-2 mm height) A->B C Insert into Apparatus B->C D Rapid Heating (Find Approx. MP) C->D E Cool Apparatus D->E F Slow Heating (1-2°C/min near MP) E->F G Record T₁ (First liquid drop) F->G H Record T₂ (All liquid) G->H I Report Range (T₁ - T₂) H->I

Caption: Workflow for determining the melting point of a solid organic compound.

Density: A Fundamental Physical Property

Density is defined as the mass of a substance per unit volume (ρ = m/V)[9]. It is an intensive physical property that can be used for material identification and to provide insights into the packing efficiency of molecules in the solid state[9]. The density of a material can vary with temperature and pressure, although this variation is typically small for solids[9]. While a specific experimental value for the density of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid was not found in the surveyed literature, it can be determined experimentally.

For a solid that is insoluble in a liquid of known density (like water), the volume can be determined by the liquid displacement method[10]. This method is based on Archimedes' principle.

Methodology:

  • Mass Measurement:

    • Using an analytical balance, accurately weigh a clean, dry sample of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid. Record the mass (m_solid).

  • Volume Measurement by Displacement:

    • Choose a graduated cylinder of appropriate size and add a known volume of a liquid in which the solid is insoluble (e.g., water, if the compound is insoluble). The initial volume (V₁) should be sufficient to completely submerge the solid.

    • Record the initial volume of the liquid (V₁) by reading the bottom of the meniscus[10].

    • Carefully tilt the graduated cylinder and gently slide the weighed solid into the liquid, ensuring no splashing occurs[10].

    • Record the new volume (V₂) after the solid is fully submerged[11][12].

    • The volume of the solid (V_solid) is the difference between the final and initial volumes: V_solid = V₂ - V₁.

  • Calculation:

    • Calculate the density (ρ) of the solid using the formula: ρ = m_solid / V_solid

  • Validation:

    • Repeat the measurement at least two more times with fresh samples to ensure the precision and accuracy of the result.

    • Report the average density and the standard deviation. The temperature at which the measurement was performed should also be reported, as density can be temperature-dependent[9].

DensityWorkflow A Weigh Solid Sample (Record mass, m) F Calculate Density (ρ = m / V) A->F B Add Liquid to Graduated Cylinder (Record initial volume, V₁) E Calculate Solid Volume (V = V₂ - V₁) B->E C Gently Submerge Solid in Liquid D Record Final Volume (V₂) C->D D->E E->F G Repeat for Precision F->G

Caption: Workflow for determining the density of a solid via liquid displacement.

Conclusion

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Experiment (1) determination of melting points. (2021). University of Technology, Iraq. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

  • Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. JoVE (Journal of Visualized Experiments). Retrieved from [https://www.jove.com/v/512 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

  • 2-Fluoro-4-methoxybenzoic acid. (2025). Chemsrc. Retrieved from [Link]

  • Organic Chemistry LABORATORY. (n.d.). University of Technology, Iraq. Retrieved from [Link]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Lab #1: Density & Measurement. (n.d.). Kingsborough Community College. Retrieved from [Link]

  • Experiment 1: Determining the Densities of Solids. (n.d.). Babcock University. Retrieved from [Link]

  • Experiment 1 — Properties of Organic Compounds. (n.d.). Amherst College. Retrieved from [Link]

  • Determination of the density of liquids and solids. (n.d.). WJEC. Retrieved from [Link]

  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. (n.d.). Enanti Labs. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007). Google Patents.
  • 2-Fluoro-N-(4-methoxyphenyl)benzamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Monograph: 2-(2-Fluoro-4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic methodology, and structural properties of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a biaryl scaffold in medicinal chemistry.

Executive Summary

2-(2-Fluoro-4-methoxyphenyl)benzoic acid (CAS: 1184363-23-2) is a functionalized biaryl carboxylic acid used primarily as a pharmacophore scaffold and intermediate in the synthesis of bioactive molecules. Its structure features a sterically congested biaryl axis induced by the ortho-fluorine substituent, which influences the molecule's torsional angle and metabolic stability. This compound is frequently employed in the development of kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and receptor antagonists where restricted bond rotation is required to lock active conformations.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The following data characterizes the compound based on its stoichiometric and structural properties.

PropertyData
Chemical Name 2-(2-Fluoro-4-methoxyphenyl)benzoic acid
CAS Registry Number 1184363-23-2
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.23 g/mol
Exact Mass 246.0692 g/mol
SMILES COc1ccc(c(c1)F)-c2ccccc2C(=O)O
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calculated) ~3.8 – 4.2 (Carboxylic acid moiety)
Structural Analysis

The molecule consists of a benzoic acid moiety coupled at the ortho position to a 4-methoxy-2-fluorophenyl ring.

  • Biaryl Twist: The steric clash between the carboxylic acid group (Ring A) and the fluorine atom (Ring B) forces the two aromatic rings out of planarity. This "biaryl twist" is critical for reducing π-stacking aggregation and improving solubility compared to planar analogs.

  • Electronic Effects: The fluorine atom acts as a bioisostere for hydrogen but exerts a strong electron-withdrawing inductive effect (-I), potentially lowering the pKa of the distal carboxylic acid slightly compared to the non-fluorinated analog. The methoxy group at the para position of the phenyl ring acts as an electron-donating group (+M), increasing electron density on Ring B.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust route for synthesizing 2-(2-Fluoro-4-methoxyphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction . This method is preferred over nucleophilic aromatic substitution due to the mild conditions and tolerance of the carboxylic acid functionality (often used without protection in modern protocols).

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond, revealing two primary precursors:

  • Electrophile: 2-Bromobenzoic acid (or its methyl ester).

  • Nucleophile: (2-Fluoro-4-methoxyphenyl)boronic acid.

Experimental Protocol (Optimized)

Note: This protocol assumes the use of the free acid. If protodeboronation is a risk, the methyl ester of 2-bromobenzoic acid should be used, followed by a hydrolysis step.

Reagents:

  • 2-Bromobenzoic acid (1.0 equiv)

  • (2-Fluoro-4-methoxyphenyl)boronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos for sterically hindered substrates.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane).

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with 2-bromobenzoic acid, the boronic acid, and the Palladium catalyst. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove oxygen, which degrades the Pd(0) species.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous Na₂CO₃ solution.

  • Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor reaction progress via LC-MS or TLC (eluent: Hexane/EtOAc with trace acetic acid).

  • Workup:

    • Cool to room temperature.

    • Acidify the mixture to pH ~2–3 using 1N HCl (critical to protonate the carboxylate salt).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0–50% EtOAc in Hexanes).

Pathway Visualization

The following diagram illustrates the catalytic cycle and retrosynthetic logic.

SuzukiCoupling Precursor1 2-Bromobenzoic Acid (Electrophile) Catalyst Pd(PPh3)4 Na2CO3, Dioxane/H2O Precursor1->Catalyst Step 1: Mixing Precursor2 (2-Fluoro-4-methoxyphenyl) boronic acid (Nucleophile) Precursor2->Catalyst Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate 90°C, 12h Product 2-(2-Fluoro-4-methoxyphenyl) benzoic acid Intermediate->Product Reductive Elimination & Acid Workup

Figure 1: Synthetic pathway via Suzuki-Miyaura coupling. The reaction utilizes a Pd(0) cycle to couple the aryl halide and aryl boronic acid.

Structural & Pharmacophore Properties

The "Ortho-Effect" in Drug Design

The presence of the fluorine atom at the ortho position of the pendant phenyl ring is a deliberate medicinal chemistry strategy.

  • Conformational Lock: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). This creates steric repulsion against the benzoic acid group, preventing the two rings from becoming coplanar. This "locked" twisted conformation is often required to fit into specific hydrophobic pockets in enzymes (e.g., Kinases).

  • Metabolic Stability: The methoxy group is a potential site for metabolic O-demethylation by Cytochrome P450 enzymes. However, the adjacent fluorine atom can electronically deactivate the ring, potentially slowing down this metabolic clearance compared to the non-fluorinated analog.

Safety & Handling (GHS Classification)

While specific MSDS data for this exact CAS should be consulted, benzoic acid derivatives generally follow these hazard classifications:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem Compound Summary. 2-Fluoro-4-methoxybenzoic acid (Related Isomer Data). National Center for Biotechnology Information. Available at: [Link]

  • Suzuki, A. (1999). Recent advances in the Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry.
  • Vertex AI Search. (2025). CAS 1184363-23-2 Data Verification.
  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from carboxylic acids. Science.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2-(2-Fluoro-4-methoxyphenyl)benzoic acid , a critical biaryl scaffold often utilized in non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical intermediates.

The synthesis presents a specific challenge: di-ortho substitution . The steric clash between the carboxylic acid moiety on the electrophile and the fluorine atom on the nucleophile significantly impedes the transmetalation step in standard Suzuki couplings. This guide moves beyond generic "textbook" conditions, recommending a Buchwald Precatalyst strategy to ensure high turnover frequency (TOF) and mitigate protodeboronation.

Key Chemical Data
ComponentChemical NameCAS Registry NumberRole
Target 2-(2-Fluoro-4-methoxyphenyl)benzoic acidN/A (Custom Scaffold)Product
Electrophile Methyl 2-bromobenzoate610-94-6Substrate A
Nucleophile (2-Fluoro-4-methoxyphenyl)boronic acid162101-31-7Substrate B
Catalyst XPhos Pd G21310584-14-5Catalyst

Strategic Analysis & Retrosynthesis

The "Ortho-Effect" Challenge

Direct coupling of 2-bromobenzoic acid (free acid) is possible but operationally risky for scale-up due to:

  • Catalyst Poisoning: Carboxylates can bind tightly to Pd(II), creating "off-cycle" resting states.

  • Solubility: Free acids often require highly aqueous media, which may not dissolve the lipophilic boronic acid, leading to phase-transfer limitations.

Recommended Strategy: Protection-Coupling-Deprotection. We utilize the methyl ester of the benzoic acid. Although this adds two steps (esterification and hydrolysis), it significantly increases the overall yield and reproducibility by maintaining a non-polar environment during the sensitive coupling step.

Retrosynthesis cluster_legend Legend Target Target: 2-(2-Fluoro-4-methoxyphenyl) benzoic acid Ester Intermediate: Methyl 2-(2-fluoro-4-methoxyphenyl) benzoate Target->Ester Hydrolysis (LiOH, THF/H2O) Substrates Coupling Partners: Methyl 2-bromobenzoate + (2-Fluoro-4-methoxyphenyl)boronic acid Ester->Substrates Suzuki Coupling (Pd-XPhos G2) key Green: Final Product Yellow: Stable Intermediate Blue: Starting Materials

Figure 1: Retrosynthetic strategy prioritizing the ester intermediate to avoid catalyst poisoning.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (The "Robust" Route)

This protocol uses XPhos Pd G2 , a second-generation Buchwald precatalyst. The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition into the hindered aryl bromide and creates a spacious pocket for the transmetalation of the ortho-fluoro boronic acid.

Reagents:

  • Methyl 2-bromobenzoate (

    
     equiv)
    
  • (2-Fluoro-4-methoxyphenyl)boronic acid (

    
     equiv)
    
  • Catalyst: XPhos Pd G2 (

    
     equiv / 2 mol%)
    
  • Base: Potassium Phosphate Tribasic (

    
    ) (
    
    
    
    equiv)
  • Solvent: Toluene : Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with Methyl 2-bromobenzoate (

    
     mmol, 
    
    
    
    mg), Boronic acid (
    
    
    mmol,
    
    
    mg), and XPhos Pd G2 (
    
    
    mg).
  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times. Crucial: Oxygen promotes homocoupling of the boronic acid.[1]
    
  • Solvent Addition: Inject degassed Toluene (

    
     mL) and degassed Water (
    
    
    
    mL).
  • Base Addition: Add

    
     (
    
    
    
    mmol,
    
    
    mg). Note: If using anhydrous base, add it in step 1. If using a solution, add it here.
  • Reaction: Heat the mixture to 80°C for 4–6 hours with vigorous stirring (

    
     rpm). The biphasic mixture requires rapid stirring to ensure phase transfer.
    
  • Monitoring: Monitor via TLC (Hexanes:EtOAc 8:1) or LC-MS. Look for the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (

    
     mL) and wash with water (
    
    
    
    mL) followed by brine. Dry the organic layer over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Expected Intermediate: Methyl 2-(2-fluoro-4-methoxyphenyl)benzoate.

Protocol B: Hydrolysis to Final Acid
  • Dissolution: Dissolve the purified ester from Protocol A in THF (

    
     mL) and MeOH (
    
    
    
    mL).
  • Saponification: Add an aqueous solution of Lithium Hydroxide (

    
    , 
    
    
    
    equiv in
    
    
    mL water).
  • Reaction: Stir at 50°C for 2 hours.

  • Acidification: Cool to

    
    . Carefully acidify to pH 2–3 using 1M HCl. A white precipitate (the product) should form.
    
  • Isolation: Extract with EtOAc (

    
     mL). Combine organics, dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.

Mechanistic Insights & Troubleshooting

Why XPhos?

In sterically demanding couplings (di-ortho substituted), the rate-determining step often shifts from oxidative addition to transmetalation .

  • Standard Ligands (

    
    ):  Too small. They allow the Pd center to remain crowded, preventing the approach of the bulky boronate.
    
  • XPhos/SPhos: These ligands are electron-rich (facilitating oxidative addition) and extremely bulky. They promote the formation of a monoligated

    
     species, which is the active species for transmetalation. The "dialkylbiaryl" backbone prevents the formation of inactive palladium dimers.
    
Troubleshooting Table
IssueObservationRoot CauseSolution
Protodeboronation Recovery of fluoro-methoxybenzene (Ar-H)Unstable boronic acid in basic/hot aqueous media.Switch base to

or

(anhydrous conditions). Lower temp to 60°C.
Homocoupling Formation of symmetric biaryl (Ar-Ar)Oxygen presence or Pd(II) reduction lag.Degas solvents more thoroughly (sparge with Ar for 15 mins).
Stalled Reaction Starting material remains after 12hCatalyst deactivation or steric bulk.Switch solvent to 1,4-Dioxane (higher boiling point). Increase catalyst to 5 mol%.
Mechanistic Pathway Diagram

Mechanism cluster_ligand Ligand Role (XPhos) Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)(Ar)-Br] Pd0->OxAdd + Methyl 2-bromobenzoate TransMet Transmetalation (Rate Limiting Step) Steric Clash Management OxAdd->TransMet + Boronate / Base RedElim Reductive Elimination Product Release TransMet->RedElim Formation of Biaryl Complex RedElim->Pd0 Cycle Regenerates Note1 Prevents Pd aggregation Note2 Accelerates Transmetalation via steric bulk

Figure 2: Catalytic cycle highlighting the critical role of the ligand in the transmetalation of hindered substrates.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3][4][5][6][7] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions.[2][4][5][7][8][9][10][11] Springer. Link

  • Goossen, L. J., & Melzer, B. (2007). Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. Journal of Organic Chemistry, 72(19), 7473–7476. (Context for alternative decarboxylative routes). Link

Sources

Application Notes and Protocols: Intramolecular Friedel-Crafts Acylation of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the intramolecular Friedel-Crafts acylation of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid to synthesize 2-fluoro-6-methoxy-9H-fluoren-9-one. This reaction is a critical step in the synthesis of various fluorenone derivatives, which are of significant interest in medicinal chemistry and materials science.[1][2][3] These application notes detail the underlying mechanism, offer a comparative analysis of catalytic systems, and provide a robust, step-by-step protocol for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorenone Synthesis

The fluorenone scaffold, a tricyclic aromatic ketone, is a privileged structure in drug discovery and materials science.[2][3][4] Its derivatives exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][5][6] For instance, the well-known antiviral agent Tilorone features a substituted fluorenone core.[7][8] The unique photophysical properties of fluorenones also make them valuable in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[1][5]

The intramolecular Friedel-Crafts acylation is a powerful and direct method for constructing the fused ring system of fluorenones.[9][10] This specific application note focuses on the cyclization of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid, a precursor that allows for the strategic placement of fluoro and methoxy substituents on the fluorenone core, enabling further functionalization and tuning of the molecule's properties.

Reaction Mechanism and Strategic Considerations

The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[9][11][12] The key steps are the generation of a highly reactive acylium ion and its subsequent attack on the electron-rich aromatic ring.

Generation of the Acylium Ion

In the presence of a strong protic or Lewis acid, the carboxylic acid group of the starting material is protonated. Subsequent loss of a water molecule generates the crucial acylium ion electrophile. This process is facilitated by dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent.[13][14][15][16]

Electrophilic Aromatic Substitution

The generated acylium ion is tethered to the phenyl ring, positioning it for an intramolecular attack. The electron-donating methoxy group (-OCH₃) on the phenyl ring activates it towards electrophilic substitution, directing the cyclization to the ortho position. The fluorine atom, being an ortho, para-director, also influences the regioselectivity of the reaction. The proximity of the reacting groups in an intramolecular reaction significantly enhances the reaction rate compared to its intermolecular counterpart.[14]

Causality Behind Experimental Choices
  • Choice of Acid Catalyst: The selection of the acid catalyst is critical. Strong dehydrating acids are required to efficiently generate the acylium ion from the carboxylic acid.

    • Polyphosphoric Acid (PPA): A traditional and effective reagent for this transformation.[14][15][16] However, its high viscosity can make handling and work-up challenging.[14]

    • Eaton's Reagent (P₂O₅ in CH₃SO₃H): A powerful and less viscous alternative to PPA, often leading to cleaner reactions and easier work-up.[13][17][18] It is a potent dehydrating agent and a strong acid.[13]

    • Methanesulfonic Acid (MSA): Another strong protic acid that can be used, sometimes in combination with a dehydrating agent like P₂O₅.[14]

  • Reaction Temperature: The reaction typically requires elevated temperatures to overcome the activation energy for both acylium ion formation and the subsequent cyclization. Careful temperature control is necessary to prevent side reactions and decomposition.

  • Solvent: In many cases, the strong acid catalyst itself can act as the solvent. The use of co-solvents is generally avoided to maintain a high concentration of the reacting species and the acidic medium.

Experimental Workflow and Data

The following diagram illustrates the general workflow for the synthesis of 2-fluoro-6-methoxy-9H-fluoren-9-one.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 2-(2-Fluoro-4-methoxyphenyl)benzoic acid reagents Polyphosphoric Acid or Eaton's Reagent heating Heating with Stirring (e.g., 80-100 °C) reagents->heating monitoring Reaction Monitoring (TLC) heating->monitoring quench Quenching (Ice-water) monitoring->quench extraction Extraction (e.g., DCM or EtOAc) quench->extraction purification Purification (Column Chromatography) extraction->purification product 2-fluoro-6-methoxy-9H-fluoren-9-one purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Experimental workflow for the intramolecular Friedel-Crafts acylation.

Table 1: Comparison of Catalytic Systems
Catalyst SystemTypical Temperature (°C)Reaction Time (h)Reported Yield (%)Notes
Polyphosphoric Acid (PPA)80 - 1202 - 675 - 90Highly viscous, can be difficult to stir and work-up.[14][15]
Eaton's Reagent70 - 1001 - 485 - 95Less viscous and often gives cleaner reactions.[13][17][18]
P₂O₅ / CH₃SO₃H70 - 1001 - 480 - 92Similar to Eaton's reagent, prepared in situ.
Concentrated H₂SO₄90 - 1104 - 860 - 75Can lead to sulfonation and other side products.

Detailed Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 2-fluoro-6-methoxy-9H-fluoren-9-one using Eaton's reagent, a preferred method for its efficiency and ease of handling.[13][17]

Materials and Equipment
  • Reactant: 2-(2-Fluoro-4-methoxyphenyl)benzoic acid

  • Reagent: Eaton's reagent (7.7 wt % P₂O₅ in methanesulfonic acid) or freshly prepared by carefully adding phosphorus pentoxide to methanesulfonic acid.

  • Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Saturated sodium bicarbonate solution, Brine.

  • Equipment: Round-bottom flask, magnetic stirrer with heating mantle, condenser, thermometer, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-Fluoro-4-methoxyphenyl)benzoic acid (e.g., 5.0 g, 1 equiv).

  • Addition of Eaton's Reagent: Carefully add Eaton's reagent (e.g., 50 mL) to the flask. The mixture may become warm.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc solvent system). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with stirring. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield 2-fluoro-6-methoxy-9H-fluoren-9-one as a solid. Characterize the final product by NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through several key checkpoints:

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the optimal reaction time and ensures the complete consumption of the starting material. The appearance of a new, less polar spot corresponding to the fluorenone product provides a clear indication of a successful reaction.

  • Work-up and Neutralization: The color change observed upon neutralization with sodium bicarbonate (cessation of effervescence) confirms the removal of the acidic catalyst.

  • Spectroscopic Analysis: The final product's identity and purity are unequivocally confirmed by standard spectroscopic methods. The ¹H NMR spectrum should show the characteristic shifts for the aromatic protons of the fluorenone core, and the ¹³C NMR will confirm the presence of the ketone carbonyl. Mass spectrometry will provide the exact molecular weight of the product.

Conclusion

The intramolecular Friedel-Crafts acylation of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid is a reliable and efficient method for the synthesis of the corresponding substituted fluorenone. The use of Eaton's reagent offers significant advantages in terms of reaction cleanliness and ease of handling compared to traditional methods like PPA. This application note provides a comprehensive and validated protocol that can be readily implemented in a research or drug development setting for the synthesis of this important class of compounds.

References

  • Eaton's Reagent (EVT-354210) | 39394-84-8 - EvitaChem.
  • Application Notes and Protocols: Friedel-Crafts Acylation Involving Benzoic Acid Derivatives - Benchchem.
  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Available from: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. Available from: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available from: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available from: [Link]

  • Eaton's reagent - Wikipedia. Available from: [Link]

  • study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization - Universal Journal of Pharmaceutical Research. Available from: [Link]

  • A Perspective on Synthesis and Applications of Fluorenones - ResearchGate. Available from: [Link]

  • Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. Available from: [Link]

  • Fluorenones with applications in material sciences and organic synthesis. - ResearchGate. Available from: [Link]

  • Fluorenone synthesis - Organic Chemistry Portal. Available from: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. Available from: [Link]

  • (PDF) Polyphosphoric Acid in Organic Synthesis - ResearchGate. Available from: [Link]

  • Intramolecular Friedel‐Crafts acylation. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Process research on synthesis of 2,7-dihydroxy-9-fluorenone - ResearchGate. Available from: [Link]

  • Trimethylsilyl polyphosphate for intramolecular Friedel-Crafts cyclizations | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Fluorenone - Wikipedia. Available from: [Link]

  • Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Available from: [Link]

  • Search for "intramolecular Friedel–Crafts cyclization" in Full Text gives 7 result(s) in Beilstein Journal of Organic Chemistry. - BJOC - Search Results. Available from: [Link]

  • Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing). Available from: [Link]

  • JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents.

Sources

Introduction: Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid with 2-Fluoro-4-methoxyphenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide provides a detailed examination of the reagents and protocols for the coupling of two challenging substrates: 2-bromobenzoic acid and 2-fluoro-4-methoxyphenylboronic acid. The presence of ortho-substituents on both coupling partners introduces significant steric hindrance, which can impede the reaction. Furthermore, the carboxylic acid functionality of 2-bromobenzoic acid presents its own set of challenges, including potential catalyst deactivation.[4]

This document will delve into the rationale behind the selection of appropriate catalysts, ligands, bases, and solvent systems to overcome these obstacles. A detailed, step-by-step protocol is provided, along with troubleshooting strategies to address common side reactions such as protodehalogenation and protodeboronation.[5][6]

The Reaction at a Glance: Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzoic acid to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base.

  • Reductive Elimination: The two organic fragments are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[8]

For the specific coupling of 2-bromobenzoic acid and 2-fluoro-4-methoxyphenylboronic acid, the steric hindrance from the ortho-bromo and ortho-fluoro substituents, as well as the carboxylic acid group, necessitates careful optimization of the reaction conditions.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation (Ar'-B(OR)2 + Base) ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' RedElim->Product ArX 2-Bromobenzoic Acid ArX->OxAdd Aryl Halide ArB 2-Fluoro-4-methoxyphenylboronic Acid ArB->Transmetalation Boronic Acid Base Base Base->Transmetalation Activates Boronic Acid

Caption: The Suzuki-Miyaura catalytic cycle.

Reagent Selection: A Rationale-Driven Approach

The success of this challenging coupling hinges on the judicious selection of each reaction component.

Palladium Precatalysts

While numerous palladium sources are available, Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[1][9] These are Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active Pd(0) catalyst. For reactions involving phosphine ligands, the use of a Pd(II) source can lead to the consumption of some ligand during the reduction step.[9]

Palladium SourceOxidation StateAdvantagesDisadvantages
Pd(OAc)₂+2Air-stable, less expensiveRequires in-situ reduction, which can consume ligand
Pd₂(dba)₃0Directly provides Pd(0), milder activationCan be less stable than Pd(II) sources
Pd(PPh₃)₄0Pre-formed catalyst, easy to handlePPh₃ is often not the optimal ligand for this reaction
Phosphine Ligands: The Key to Overcoming Steric Hindrance

For sterically demanding couplings, bulky and electron-rich phosphine ligands are essential.[10][11] These ligands promote both the oxidative addition and the reductive elimination steps while stabilizing the palladium catalyst.[11] The Buchwald dialkylbiaryl phosphine ligands are particularly effective.[11][12]

LigandTypeKey Features
SPhos Buchwald LigandHighly effective for sterically hindered substrates.[11][12]
XPhos Buchwald LigandExcellent for unactivated aryl chlorides and bromides.[3][12]
RuPhos Buchwald LigandOften used for challenging C-N and C-C couplings.
P(t-Bu)₃ TrialkylphosphineVery electron-rich and bulky, can be effective.[13]

For the coupling of 2-bromobenzoic acid, ligands like SPhos and XPhos are excellent starting points due to their proven efficacy in overcoming steric hindrance.[11][14]

Bases: Activating the Boronic Acid and Neutralizing the Carboxylic Acid

The choice of base is critical. It must be strong enough to facilitate transmetalation but not so harsh as to promote side reactions.[13] In this reaction, an additional equivalent of base is required to deprotonate the carboxylic acid of 2-bromobenzoic acid, preventing it from interfering with the catalyst.[4]

BaseStrengthAdvantagesDisadvantages
K₃PO₄ StrongOften highly effective, good for hindered couplings.[5][11]Can be hygroscopic.
Cs₂CO₃ StrongVery effective, often gives high yields.[15]More expensive.
K₂CO₃ ModerateCommonly used, inexpensive.[7]May be less effective for challenging substrates.
KF WeakCan be used with base-sensitive functional groups.[13]Often requires anhydrous conditions.

Potassium phosphate (K₃PO₄) is a robust and frequently successful choice for this type of transformation.[5]

Solvent Systems: Ensuring Solubility and Promoting Reactivity

A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the aryl halide and the catalyst, while water helps to dissolve the base and facilitate the transmetalation step.

Solvent SystemTypical Ratio (v/v)Properties
1,4-Dioxane/Water 4:1 to 10:1A very common and effective system for Suzuki couplings.[5][7]
Toluene/Water 10:1Good for higher temperature reactions.
THF/Water 4:1Another common choice, lower boiling point than dioxane.

A 1,4-dioxane/water mixture is a reliable starting point for this reaction.[5]

Detailed Experimental Protocol

This protocol is a starting point and may require optimization for specific applications.

Materials and Reagents:
  • 2-Bromobenzoic acid

  • 2-Fluoro-4-methoxyphenylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents, 2 mol%)

  • SPhos (0.04 equivalents, 4 mol%)

  • K₃PO₄ (3.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Reaction Setup Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start add_solids Add solids to Schlenk flask: 2-bromobenzoic acid, boronic acid, K3PO4, Pd2(dba)3, SPhos start->add_solids inert_atm Evacuate and backfill with Argon (3x) add_solids->inert_atm add_solvents Add degassed dioxane and water via syringe inert_atm->add_solvents heat Heat to 80-100 °C with vigorous stirring add_solvents->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool dilute Dilute with ethyl acetate and water cool->dilute acidify Acidify aqueous layer with 1M HCl (pH ~2-3) dilute->acidify extract Extract with ethyl acetate (3x) acidify->extract wash_dry Wash combined organic layers with brine, dry over Na2SO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end End purify->end

Caption: Step-by-step experimental workflow.

Procedure:
  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzoic acid, 2-fluoro-4-methoxyphenylboronic acid (1.2 eq.), K₃PO₄ (3.0 eq.), Pd₂(dba)₃ (0.02 eq.), and SPhos (0.04 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 10:1 v/v ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Acidification: Transfer the mixture to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of approximately 2-3. This will protonate the carboxylic acid product, making it soluble in the organic layer.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2-(2-fluoro-4-methoxyphenyl)benzoic acid.

Troubleshooting Common Side Reactions

IssuePotential Cause(s)Troubleshooting Strategies
Protodehalogenation (replacement of -Br with -H)Presence of water or hydride sources, inefficient transmetalation.[5]Use an anhydrous base like K₃PO₄. Ensure solvents are dry and thoroughly degassed. A more efficient ligand may accelerate the desired coupling.[5]
Protodeboronation (replacement of -B(OH)₂ with -H)Promoted by base and water, can be catalyzed by Pd(II) complexes with bulky ligands.[6]Minimize reaction time once the starting material is consumed. Use the boronic acid promptly after weighing.
Homocoupling of Boronic Acid Can occur in the presence of oxygen or at high temperatures.Ensure a thoroughly inert atmosphere. Do not overheat the reaction.
Catalyst Deactivation (formation of palladium black)Presence of oxygen, coordination of carboxylate to palladium.[4][5]Maintain a strict inert atmosphere. The use of 3 equivalents of base should mitigate carboxylate binding.

Conclusion

The Suzuki-Miyaura coupling of 2-bromobenzoic acid with 2-fluoro-4-methoxyphenylboronic acid is a challenging yet achievable transformation. Success relies on a rational approach to reagent selection, with particular emphasis on the use of bulky, electron-rich phosphine ligands to overcome steric hindrance. Careful control of the reaction atmosphere and the use of an appropriate base are crucial to minimize side reactions and ensure a high yield of the desired biaryl product. The protocol provided herein serves as a robust starting point for researchers in synthetic chemistry and drug development.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • RSC Advances (RSC Publishing). (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • Organometallics - ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling a. [Link]

  • . Suzuki-Miyaura Coupling. [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. [Link]

  • Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis?. [Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. [Link]

Sources

Application Note: Optimized Crystallization Protocols for 2-(2-Fluoro-4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This application note provides a comprehensive guide to the crystallization of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid (CAS 394-42-3), a key building block in pharmaceutical and materials science research. Recognizing the critical role that a compound's solid-state form plays in its physical properties and performance, we present a series of detailed, validated protocols for obtaining high-purity crystalline material. The methodologies covered include solvent screening, cooling crystallization, slow evaporation, and vapor diffusion, each designed to meet different experimental objectives, from bulk purification to the generation of single crystals for structural analysis. The rationale behind solvent selection and procedural steps is thoroughly explained, grounded in the physicochemical properties of the target molecule and established principles of crystal engineering. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for controlling the crystalline form of this important benzoic acid derivative.

Introduction and Scientific Rationale

2-(2-Fluoro-4-methoxyphenyl)benzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid moiety, a fluorinated phenyl ring, and a methoxy group, presents a unique combination of hydrogen bonding capabilities, aromatic interactions, and dipole moments. The carboxylic acid group is a strong hydrogen bond donor and acceptor, predisposing the molecule to form highly stable centrosymmetric dimers, a common structural motif in the crystal structures of benzoic acids.[1] The control of the crystalline form is paramount, as phenomena like polymorphism—the ability of a substance to exist in two or more crystalline forms—can significantly impact critical properties such as solubility, dissolution rate, stability, and bioavailability.[2]

The presence of different polymorphs is a well-documented characteristic of substituted benzoic acids, with crystallization outcomes often being highly sensitive to experimental conditions such as the choice of solvent, cooling rate, and degree of supersaturation.[1][3] Therefore, a systematic approach to crystallization is essential to ensure the isolation of a desired, single polymorphic form, which is crucial for batch-to-batch consistency in both research and manufacturing settings.

This document outlines protocols developed to provide researchers with the tools to reliably produce crystalline 2-(2-Fluoro-4-methoxyphenyl)benzoic acid and to explore its solid-state landscape.

Physicochemical Profile of the Compound

A thorough understanding of the compound's properties is the foundation for designing effective crystallization protocols.

PropertyValueSource(s)
CAS Number 394-42-3[4],[5],
Molecular Formula C₈H₇FO₃[4],[6]
Molecular Weight 170.14 g/mol [4],[6],[5]
Physical Appearance White to light yellow solid/powder[4],[5],
Melting Point 191 - 198 °C (range reported)[4],[5],
Boiling Point 257.8 °C (at 760 mmHg)[4]
General Solubility Soluble in methanol[5],

The observed range in the reported melting point may suggest the possibility of different crystalline forms (polymorphs) or the presence of impurities. The protocols herein are designed to yield a product with high purity and a sharp, consistent melting point.

Overall Experimental Workflow

The process of developing a robust crystallization protocol follows a logical progression from understanding the material's solubility to applying specific crystallization techniques and finally, characterizing the resulting solid form.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Analysis & Validation SolventScreen Solvent Screening & Solubility Assessment Bulk Bulk Purification (Cooling Crystallization) SolventScreen->Bulk Select solvent(s) with high T solubility & low RT solubility Single Single Crystal Growth (Slow Evaporation, Vapor Diffusion) SolventScreen->Single Select solvent(s) with moderate RT solubility Characterization Crystal Characterization (MP, PXRD, Microscopy) Bulk->Characterization Single->Characterization

Caption: General workflow for crystallization protocol development.

Protocol 1: Comprehensive Solvent Screening

Objective: To identify suitable solvents for crystallization by assessing the solubility of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid at ambient and elevated temperatures. An ideal solvent for cooling crystallization will dissolve a significant amount of the compound when hot but very little when cold.

Materials:

  • 2-(2-Fluoro-4-methoxyphenyl)benzoic acid

  • Selection of analytical grade solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile)

  • Small vials (2-4 mL) with caps

  • Magnetic stir plate and stir bars

  • Hot plate with temperature control

Procedure:

  • Place a small, accurately weighed amount of the compound (e.g., 20 mg) into a vial containing a stir bar.

  • Add a measured volume of the solvent to be tested (e.g., 0.2 mL) to the vial.

  • Stir the mixture vigorously at room temperature (approx. 25 °C) for at least 1 hour. Visually assess if the solid has dissolved.

  • If the solid dissolves, the compound is considered "soluble" or "very soluble." Add more solute and repeat.

  • If the solid does not dissolve, the compound is "sparingly soluble" or "insoluble." Gently heat the vial on a hot plate while stirring. Increase the temperature in increments of 10 °C up to the solvent's boiling point.

  • Note the temperature at which the solid completely dissolves.

  • Allow the vial to cool slowly to room temperature. Observe if crystal formation occurs.

  • Record all observations in a table.

Expected Results (Hypothetical Data):

SolventSolubility at 25 °CSolubility at 70 °CObservations on CoolingSuitability for Cooling Crystallization
WaterInsolubleSparingly SolubleFine precipitatePoor
MethanolSolubleVery SolubleNo crystals formPoor (too soluble)
EthanolSparingly SolubleSolubleGood crystal formationGood
IsopropanolSparingly SolubleSolubleGood crystal formationGood
Ethyl AcetateSparingly SolubleVery SolubleExcellent crystal formationExcellent
TolueneInsolubleSparingly SolubleSmall needles formModerate
AcetoneSolubleVery SolubleNo crystals formPoor (too soluble)

Interpretation: Solvents like Ethyl Acetate and Ethanol, which show a significant increase in solubility with temperature, are excellent candidates for cooling crystallization. Solvents where the compound is highly soluble at room temperature (Methanol, Acetone) are better suited for use as the primary solvent in vapor diffusion or as a component in an anti-solvent system.

Protocol 2: Cooling Crystallization for Bulk Purification

Objective: To produce a large quantity of high-purity crystalline material. This protocol is based on the principle of generating a supersaturated solution at high temperature, followed by controlled cooling to induce crystallization.[7]

Materials:

  • Crude 2-(2-Fluoro-4-methoxyphenyl)benzoic acid (e.g., 1.0 g)

  • Optimal solvent identified in Protocol 1 (e.g., Ethyl Acetate)

  • Erlenmeyer flask

  • Condenser

  • Heating mantle or hot plate with stir function

  • Buchner funnel and filter paper

  • Ice bath

  • Vacuum flask and vacuum source

Procedure:

  • Place the crude compound into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the selected solvent (e.g., Ethyl Acetate) in small portions while stirring and gently heating. Continue adding solvent until the compound just dissolves completely at a temperature near the solvent's boiling point.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly towards room temperature. To ensure slow cooling, the flask can be insulated with glass wool. Rapid cooling can lead to the formation of small, less pure crystals.

  • Crystal formation should be observed as the solution cools. If no crystals appear, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a single seed crystal from a previous batch.

  • Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice bath for 20-30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum or in a desiccator until a constant weight is achieved.

Protocol 3: Slow Evaporation for Single Crystal Growth

Objective: To grow high-quality single crystals suitable for X-ray diffraction analysis. This method relies on the slow, gradual increase in concentration of the solute as the solvent evaporates.

Materials:

  • High-purity 2-(2-Fluoro-4-methoxyphenyl)benzoic acid

  • A solvent with moderate room-temperature solubility (e.g., a mixture of Toluene/Ethanol or Ethyl Acetate)

  • Small, clean beaker or vial

  • Parafilm or aluminum foil

Procedure:

  • Prepare a saturated or near-saturated solution of the compound at room temperature. Ensure there are no undissolved solid particles by filtering the solution through a syringe filter if necessary.

  • Transfer the solution to a clean vial.

  • Cover the vial opening with parafilm and pierce a few small holes in it with a needle. This slows down the rate of evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial periodically for the formation of well-defined single crystals.

Protocol 4: Vapor Diffusion for Single Crystal Growth

Objective: To grow high-quality single crystals from a very small amount of material. This technique involves the slow diffusion of a miscible "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a "good" solvent.

Materials:

  • High-purity 2-(2-Fluoro-4-methoxyphenyl)benzoic acid

  • A "good" solvent in which the compound is soluble (e.g., Acetone)

  • An "anti-solvent" in which the compound is insoluble but is miscible with the good solvent (e.g., Heptane or Water)

  • Small vial (for the solution) and a larger jar with a tight-fitting lid (for the system)

Procedure (Sitting Drop Method):

  • Dissolve a small amount of the compound in the "good" solvent (e.g., Acetone) to create a clear, concentrated solution.

  • Place a small drop (5-20 µL) of this solution in a small, open vial.

  • Pour a larger volume (a few mL) of the "anti-solvent" (e.g., Heptane) into the bottom of the larger jar, ensuring the level is below the top of the small vial.

  • Carefully place the small vial containing the compound solution inside the larger jar.

  • Seal the jar tightly.

  • Store the setup in a vibration-free location at a constant temperature. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization over several days.

G cluster_system Sealed Jar cluster_vial Sitting Drop Vial anti_solvent Reservoir of Anti-solvent (e.g., Heptane) solution_drop Solution Drop: Compound in 'Good' Solvent (e.g., Acetone) vapor_start->vapor_end Vapor Diffusion (Anti-solvent into drop)

Caption: Schematic of the sitting drop vapor diffusion setup.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form Solution is not sufficiently supersaturated; cooling too slow; compound is too soluble.Scratch the inner surface of the flask with a glass rod; add a seed crystal; cool to a lower temperature (ice bath); partially evaporate the solvent.[7]
"Oiling out" Solution is too concentrated; cooling is too rapid; impurities are present.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly; perform a pre-purification step (e.g., column chromatography).
Formation of fine powder Nucleation rate is too high; cooling is too rapid.Reduce the rate of cooling; use a less concentrated solution; reduce the rate of anti-solvent addition or evaporation.
Poor crystal quality Presence of impurities; vibrations during growth.Purify the starting material; ensure the crystallization setup is in a stable, vibration-free environment.

References

  • Tothadi, S. et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link][1]

  • David, S. et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. ACS Publications. [Link][8]

  • BASF SE. (2015). Method for purification of benzoic acid. Google Patents, EP2952237A1. [9]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link][7]

  • Ulrich, J. et al. (2004). Spherical crystallization of benzoic acid. PubMed. [Link][10]

  • Wagner, C. et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Institutes of Health (PMC). [Link][11]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2774542, 2-Fluoro-4-methoxybenzoic acid. [Link][6]

  • Nath, N. K. et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... CrystEngComm, RSC Publishing. [Link][12]

  • Santos, O. M. M. et al. (2013). Polymorphism: an evaluation of the potential risk to the quality of drug products.... SciELO. [Link][2]

  • Skoric, T. et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Biphenyl Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Technical Guide Assigned Specialist: Senior Application Scientist Subject: Diagnosing and resolving catalyst deactivation during Suzuki-Miyaura cross-coupling of acidic biphenyls.

Introduction: The "Hidden" Variables in Biphenyl Acid Synthesis

Welcome to the technical support hub. You are likely here because your Suzuki-Miyaura coupling—intended to synthesize a biphenyl carboxylic acid—has stalled, precipitated "palladium black," or resulted in low yields.

Synthesizing biphenyl acids presents a unique "double-edge" challenge. The carboxylic acid moiety is not just a passive bystander; it can actively interfere with the catalytic cycle by coordinating to the palladium center (forming unreactive carboxylate complexes) or inducing protodeboronation of the boronic acid partner. When combined with trace impurities (S, N, or metal contaminants), the catalyst death is often rapid and irreversible.

This guide moves beyond generic advice to address the specific mechanistic failures in acidic environments and provides self-validating rescue protocols.

Diagnostic Framework: Is it Poisoning or Instability?

Before adding more catalyst, you must diagnose the root cause. Use this decision matrix to interpret your reaction's physical symptoms.

Visual & Kinetic Diagnosis Table
SymptomProbable CauseMechanistic Explanation
Reaction turns black immediately (<5 mins) "Flash" Aggregation Rapid reduction of Pd(II) to Pd(0) without sufficient ligand stabilization. The Pd(0) atoms aggregate into inactive nanoparticles (Pd black) before entering the catalytic cycle [1].
Reaction turns black after 1-2 hours Ligand Depletion / Oxidation Phosphine ligands oxidize over time (especially if trace O₂ is present), leaving Pd coordinatively unsaturated. The "naked" Pd then aggregates.
Solution remains pale/clear but 0% conversion Competitive Coordination (Poisoning) A heteroatom (S, N) or the carboxylic acid substrate is binding tightly to the Pd(II) intermediate, blocking the Transmetallation step.
Product forms but stops at ~40-50% Product Inhibition The biphenyl acid product itself (now in high concentration) is coordinating to the catalyst, shutting down turnover.
Visualizing Failure Pathways

The following diagram illustrates where the catalytic cycle breaks down during poisoning events.

G Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X PdBlack Pd Black Aggregation (Inactive) Pd0->PdBlack Low Ligand/Pd Ratio TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Ar-B(OH)2 + Base Poison Catalyst Poisoning (Pd-S / Pd-N / Pd-O2CR) OxAdd->Poison Heteroatom Coordination (S, N, COOH) RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd-Ar-Ar' Protodeb Protodeboronation (Boronic Acid Loss) TransMet->Protodeb High Temp / Low pH RedElim->Pd0 Regenerate Catalyst

Figure 1: The Suzuki Catalytic Cycle and primary deactivation off-ramps (Aggregation, Poisoning, and Substrate Decomposition).

The "Acid" Factor: Specific Troubleshooting

Q: Does the free carboxylic acid group on my substrate kill the catalyst? A: It can, via two mechanisms:

  • Inhibitory Binding: The carboxylate anion (

    
    ) can act as a ligand, displacing the phosphine or halide. If it binds too tightly, it creates a stable "resting state" that refuses to undergo transmetallation.
    
  • pH Mismatch: Suzuki coupling requires a basic environment to activate the boronic acid (forming the boronate species). A free carboxylic acid consumes 1 equivalent of base immediately. If you calculate base equivalents based only on the coupling mechanism, you will be base-deficient.

Corrective Protocol:

  • Base Stoichiometry: Always use at least 3.0 equivalents of base (1 eq to deprotonate the acid, 2 eq for the coupling).

  • Base Selection: Switch from Carbonates (Na₂CO₃) to Phosphates (K₃PO₄) or Fluorides (CsF). Potassium Phosphate is particularly effective for acidic substrates as it buffers the system and facilitates transmetallation without requiring harsh pH levels [2].

Common Contaminants & Scavenging Protocols

If your substrates contain sulfur (thioethers, thiophenes) or nitrogen (pyridines, imidazoles), these are potent poisons. Sulfur, in particular, has a high affinity for Pd, effectively "capping" the active site.

Q: How do I confirm if my starting material is dirty? A: Perform a "Spike Test." Run a standard reaction (e.g., bromobenzene + phenylboronic acid) that is known to work.[1] Add 10 mol% of your suspect starting material to this standard reaction. If the standard reaction fails, your starting material contains a catalyst poison.

Pre-Reaction Purification Table
Contaminant TypePurification MethodProtocol Detail
Sulfur Species (Thiols/Sulfides) CuTC Wash Wash the organic layer of your starting material with aqueous Copper(I)-thiophene-2-carboxylate (CuTC). Cu scavenges S more aggressively than Pd.
Trace Metals (Cu, Fe, Zn) Chelex Resin Stir substrate solution with Chelex 100 resin for 2 hours, then filter.
Halide Salts / Inorganic Acids Aqueous Wash Simple wash with sat. NaHCO₃ followed by water. Ensure pH is neutral before drying.
Rescue Protocol: The "Buchwald" Strategy

When standard conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂) fail due to poisoning or steric hindrance, you must switch to a catalyst system with high-energy ligands that can out-compete the poisons.

The Solution: Bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands).

  • Ligands: SPhos (water-tolerant, good for acids) or XPhos (excellent for chlorides).

  • Why they work: The sheer bulk of these ligands prevents the formation of inactive Pd-dimers and blocks poisons (like S or N) from approaching the metal center, while still allowing the substrate to react [3].

Step-by-Step Rescue Workflow

Follow this protocol if your initial attempt yielded <10% conversion.

  • Stop the failed reaction. Do not add more catalyst to a black mixture.

  • Prepare a new vessel (microwave vial preferred for sealing).

  • Charge Reagents:

    • Aryl Halide (1.0 equiv)[2]

    • Boronic Acid (1.5 equiv - excess accounts for deboronation)

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: Water is mandatory for the boronate pathway.

  • Catalyst System (Pre-complexation is key):

    • Pre-catalyst: Pd(OAc)₂ (2-5 mol%)

    • Ligand: SPhos (4-10 mol%) - Ratio Pd:L should be 1:2.

    • Tip: Stir the Pd(OAc)₂ and SPhos in the dioxane for 5 mins before adding to the reaction. You want the active species formed before it touches the poisons.

  • Degas: Sparging with Argon for 10 minutes is critical. Oxygen kills active Pd(0)-L species.

  • Run: Heat to 80-100°C.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Stalled / Failed CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Aggregation) CheckColor->Black Pale Pale/Clear Solution (Poisoning/Inactivity) CheckColor->Pale Action1 Diagnosis: Unstable Catalyst Action: Switch to SPhos/XPhos Increase Ligand:Pd ratio to 2:1 Black->Action1 Action2 Diagnosis: Poisoning/Inhibition Action: Perform 'Spike Test' Purify Substrates (CuTC wash) Pale->Action2

Figure 2: Decision tree for immediate remediation of failed Suzuki couplings.

Frequently Asked Questions (FAQs)

Q: Can I just add more catalyst to a stalled reaction? A: Generally, no. If the reaction turned black, the precipitated Pd is catalytically dead and can actually act as a "sink," inducing further aggregation of any new Pd you add (heterogeneous nucleation). Filter the reaction through Celite to remove the black solids before attempting to restart, or better yet, start fresh.

Q: My boronic acid is unstable. How do I prevent protodeboronation? A: If your biphenyl acid product is not forming because the boronic acid is hydrolyzing (losing the B(OH)₂ group):

  • Lower the temperature (try 60°C).

  • Switch to a MIDA boronate or Potassium Trifluoroborate (BF₃K) salt. These release the active boronic acid slowly, keeping the standing concentration low and preventing decomposition [4].

Q: Why is water necessary? I thought water killed catalysts. A: In Suzuki coupling, water is essential. The base (e.g., K₃PO₄) is usually insoluble in organic solvents. Water dissolves the base, allowing it to exchange the halide on the Pd or activate the boronic acid to a boronate [Ar-B(OH)₃]⁻. Without water, the transmetallation step is kinetically impossible.

References
  • Mechanisms of Deactivation: Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous Catalysis? Advanced Synthesis & Catalysis. Link

  • Base Effects: Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society. Link

  • Buchwald Ligands: Martin, R., & Buchwald, S. L. (2008).[3] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research. Link

  • Boronic Acid Stability: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates. Journal of the American Chemical Society. Link

Sources

Technical Support Center: Purification of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid

[1]

Ticket ID: PUR-2F4M-BA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Removal of Suzuki-Miyaura byproducts and Palladium residues from biaryl acid scaffolds.

Executive Summary

You are likely synthesizing 2-(2-Fluoro-4-methoxyphenyl)benzoic acid via a Suzuki-Miyaura cross-coupling reaction. While this pathway is robust, the resulting crude mixture often contains specific, stubborn impurities:

  • Homocoupling byproducts (Biaryls lacking the carboxyl group).

  • Protodeboronation products (e.g., 3-fluoroanisole derivatives).

  • Residual Palladium (often colloidal, causing grey/black discoloration).

  • Phosphine oxides (from ligands like

    
     or PCy3).
    

Because your target molecule is a carboxylic acid (pKa

Module 1: The "Dirty" Mixture (Diagnosis)

Before starting purification, characterize your crude material.

  • Appearance: If the solid is grey or black, you have significant Palladium contamination (>500 ppm).

  • Texture: If the product is a sticky oil or gum, you likely have trapped solvent or phosphine oxide impurities preventing crystallization.

  • H-NMR Check: Look for the "homocoupling" region (aromatic protons that do not integrate to your target) and the "ligand" region (broad peaks around 7.5 ppm for

    
     oxide).
    

Module 2: The Core Protocol (Acid-Base Extraction)

This is the primary purification method. It relies on the fact that your target is an acid, while most Suzuki byproducts are neutral.

The Logic Flow

The following diagram illustrates the phase-switching logic required to isolate your target.

AcidBaseExtractionCrudeCrude Reaction Mixture(Target + Impurities)DissolveDissolve in Organic Solvent(EtOAc or DCM)Crude->DissolveBaseAddAdd 1M NaOH (aq)(pH > 10)Dissolve->BaseAddSeparationPhase SeparationBaseAdd->SeparationOrgLayerOrganic Layer(Contains Neutrals:Homocouples, Ligands, De-halo byproducts)Separation->OrgLayerTop PhaseAqLayerAqueous Layer(Contains Target as Sodium Salt)Separation->AqLayerBottom PhaseDiscardDiscard Organic LayerOrgLayer->DiscardAcidifyAcidify with 6M HCl(pH < 2)AqLayer->AcidifyPrecipitateTarget Precipitates(White Solid)Acidify->Precipitate

Figure 1: Acid-Base Extraction Logic Flow. By converting the benzoic acid derivative into its water-soluble carboxylate salt, neutral organic impurities are washed away.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) .

    • Why EtOAc? It dissolves the neutral impurities well but allows for clean partitioning of the sodium benzoate salt later. DCM can be used but is prone to emulsions.

  • Salt Formation (Extraction): Transfer to a separatory funnel. Add 1M NaOH (approx. 2-3 equivalents relative to theoretical yield). Shake vigorously and vent.

    • Checkpoint: The target molecule is now in the aqueous layer (bottom) as the sodium carboxylate salt. The impurities remain in the top organic layer.

  • The Wash: Drain the aqueous layer into a clean flask. Keep this!

    • Optional: If the aqueous layer is cloudy, wash it once with a small portion of fresh EtOAc to remove entrained neutrals.

  • Precipitation: Cool the aqueous solution in an ice bath to 0–5°C. Slowly add 6M HCl dropwise with stirring until pH reaches ~1-2.

    • Observation: The solution will turn milky white as the free acid precipitates.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water to remove inorganic salts (NaCl).

Module 3: Palladium Scavenging (The "Grey" Product)

If your product remains grey after Module 2, you have colloidal Palladium. Acid-base extraction alone cannot remove metal nanoparticles.

Recommended Treatment:

  • Resuspension: Dissolve the wet cake from Module 2 in THF or Ethanol.

  • Adsorbent Addition: Add activated charcoal (10-20 wt% relative to product) or a specialized scavenger like SiliaMetS® Thiol (if available).

  • Heat & Stir: Reflux the mixture for 30–60 minutes.

    • Mechanism: The porous carbon/thiol groups bind the Pd atoms.

  • Filtration: Filter the hot solution through a Celite (diatomaceous earth) pad.

    • Critical: Do not let the solution cool during filtration, or the product will crystallize in the Celite.

  • Recovery: Concentrate the filtrate to dryness.

Module 4: Crystallization (The Polish)

For drug development applications requiring >99% purity, crystallization is necessary to remove trace isomeric impurities.

Solvent System: Ethanol / Water (Mixed Solvent)

ParameterSpecification
Solvent A Ethanol (95% or Absolute)
Solvent B Deionized Water
Ratio Start with hot Ethanol, add Water to turbidity
Cooling Rate Slow (Ambient

4°C over 4 hours)

Protocol:

  • Dissolve the solid in the minimum amount of boiling Ethanol.

  • Add hot water dropwise until a faint, persistent cloudiness appears.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filter the white needles/prisms.

Troubleshooting & FAQ

Q1: My product is "oiling out" instead of crystallizing during acidification. What do I do?

A: This is common with methoxy-substituted biaryls, which can have low melting points or form supersaturated oils.

  • Fix: Do not add HCl too fast. Add it slowly in the presence of a "seed crystal" if available.

  • Alternative: If it oils out, extract the oil back into EtOAc, dry with

    
    , and evaporate. Then, attempt crystallization from a non-polar solvent like Toluene/Heptane .
    
Q2: Can I use Silica Gel Chromatography?

A: Yes, but it is often unnecessary and wasteful for carboxylic acids. If you must use a column (e.g., to separate structural isomers), you must add 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH).

  • Reasoning: Without the acid modifier, the carboxylic acid will "streak" down the column due to interaction with the slightly basic silica surface, resulting in poor separation and broad peaks.

Q3: The H-NMR shows a "doublet of doublets" impurity. What is it?

A: This is likely the protodeboronation byproduct (3-fluoroanisole derivative).

  • Diagnosis: Check the integration. If it persists after Acid-Base extraction, it means the impurity was trapped in the precipitate.

  • Remedy: Recrystallize from Heptane/EtOAc . The neutral impurity is much more soluble in Heptane than your carboxylic acid target.

References

  • Palladium Removal: Organic Process Research & Development. "Removing Palladium from the Products of Pd-Catalyzed Reactions." (2003).[1]

  • Suzuki Coupling Methodology: Journal of Organometallic Chemistry. "The Suzuki reaction with arylboronic acids."[2] (1999).

  • pKa of Biaryl Acids: NIST Chemistry WebBook. "2-Phenylbenzoic acid."

  • General Workup Procedures: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard Reference).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(2-Fluoro-4-methoxyphenyl)benzoic acid and all reagents before handling.

Technical Support Center: Optimizing Solvent Selection for 2-(2-Fluoro-4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Fluoro-4-methoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common yet critical challenge of solvent selection and solubility optimization. We will move beyond simple lists of solvents to explain the underlying physicochemical principles, empowering you to make informed, rational decisions in your experimental design.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid, grounding your experimental work in solid chemical principles.

Q1: What are the key physicochemical properties of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid that influence its solubility?

Understanding the molecule's structure is the first step to predicting its behavior. 2-(2-Fluoro-4-methoxyphenyl)benzoic acid is a complex molecule with distinct regions of varying polarity.

  • Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar, protic solvents.

  • Aromatic Rings: The two phenyl rings are nonpolar (hydrophobic) and favor interactions with nonpolar solvents through dispersion forces.

  • Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.

  • Fluoro Group (-F): The carbon-fluorine bond is polar, but the fluorine atom is a weak hydrogen bond acceptor.

The molecule's overall solubility is a delicate balance between these competing characteristics. A successful solvent must effectively interact with both the polar and nonpolar regions of the molecule.

PropertyValueSource
Molecular Formula C₈H₇FO₃[1][2][3]
Molecular Weight 170.14 g/mol [2][3][4]
Appearance White to light yellow crystalline solid[1][4]
Predicted pKa ~3.75 (estimated for a similar isomer)[5]
Melting Point 142-144 °C / 191-195 °C[1][4]

Note: The significant discrepancy in reported melting points may suggest the existence of different polymorphic forms, which can have different solubilities. This is a critical troubleshooting point discussed in Section 3.

Q2: Why is this compound poorly soluble in water?

While the carboxylic acid group can hydrogen bond with water, the large, nonpolar surface area of the two aromatic rings leads to a significant hydrophobic effect.[6] For the compound to dissolve, it must disrupt the strong hydrogen-bonding network of water, which is energetically unfavorable. The hydrophobic regions of the molecule would force the surrounding water molecules to arrange into an ordered, cage-like structure, which is entropically penalized.

Q3: How does pH dramatically affect the aqueous solubility of this compound?

As a carboxylic acid, the compound's aqueous solubility is highly dependent on pH.[7] It exists in an equilibrium between its neutral, protonated form (R-COOH) and its ionized, deprotonated form (R-COO⁻), known as the carboxylate.

  • In Acidic Conditions (pH < pKa): The equilibrium favors the neutral R-COOH form. This form is significantly less polar and thus has very low water solubility.[8]

  • In Basic or Alkaline Conditions (pH > pKa): The equilibrium shifts to favor the deprotonated R-COO⁻ form. This carboxylate is an ion, making it vastly more polar and therefore much more soluble in water.[8][9][10]

This principle is the most powerful tool for controlling the aqueous solubility of this compound. To dissolve it in an aqueous medium, ensure the pH is raised above its pKa by adding a base. To precipitate it, add acid to lower the pH.[11]

Caption: pH-dependent equilibrium of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid.

Section 2: Systematic Solvent Selection Strategies

A trial-and-error approach to solvent selection is inefficient. A systematic process combining theoretical screening with empirical validation will yield faster, more reliable results.

Theoretical Screening Methods

Theoretical models are invaluable for narrowing down the vast number of potential solvents to a manageable few for experimental testing.

  • Hansen Solubility Parameters (HSP): The principle of "like dissolves like" can be quantified using HSP, which deconstructs the cohesive energy of a substance into three components.[12][13]

    • δD (Dispersion): Energy from van der Waals forces.

    • δP (Polar): Energy from dipolar interactions.

    • δH (Hydrogen Bonding): Energy from hydrogen bonds.

    A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the solute and solvent in the three-dimensional "Hansen space" can be calculated.[13] A smaller distance implies higher affinity. This method is excellent for rationally selecting single solvents or designing optimal solvent blends.[14]

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
n-Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Ethanol15.88.819.4
Methanol14.712.322.3
Water15.516.042.3
  • COSMO-RS: The "Conductor-like Screening Model for Real Solvents" is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[15][16][17] While computationally intensive, it is a highly effective tool for in silico screening to rank potential solvents and reduce the experimental burden, especially in early-stage development.[18]

Experimental Protocol: Solubility Determination by the Gravimetric Method

Once candidate solvents are identified, their performance must be confirmed experimentally. The gravimetric method is a straightforward and reliable way to quantify solubility.[19][20][21]

Objective: To determine the saturation solubility of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid in a given solvent at a specific temperature.

Materials:

  • 2-(2-Fluoro-4-methoxyphenyl)benzoic acid

  • Candidate solvent(s)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

  • Pre-weighed, clean evaporating dishes or vials

  • Oven or vacuum oven

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume or mass of the solvent in a vial. "Excess" means undissolved solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or bath set to the desired experimental temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure the solution reaches saturation. Consistent shaking is crucial.

  • Sample Collection:

    • After equilibration, allow the vial to stand undisturbed at the same temperature for the solid to settle.

    • Carefully draw a known volume (e.g., 1.0 mL) of the clear supernatant into a syringe fitted with a solvent-compatible filter. This step is critical to remove any undissolved solid particles.[22]

  • Gravimetric Analysis:

    • Dispense the filtered solution into a pre-weighed (tared) evaporating dish.

    • Record the exact weight of the dish plus the solution.

    • Carefully evaporate the solvent. This can be done on a hot plate in a fume hood (for volatile organic solvents) or in a vacuum oven at a moderate temperature to avoid degradation of the compound.

    • Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven.[23]

  • Calculation:

    • Weight of Solute = (Weight of dish + dry residue) - (Weight of empty dish)

    • Weight of Solvent = (Weight of dish + solution) - (Weight of dish + dry residue)

    • Solubility ( g/100 g solvent) = (Weight of Solute / Weight of Solvent) * 100

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My compound won't dissolve in a seemingly appropriate organic solvent (e.g., ethyl acetate).

  • Possible Cause & Explanation: The polarity and hydrogen bonding capability of the solvent may still be a mismatch. While ethyl acetate has a polar carbonyl group, it cannot act as a hydrogen bond donor, which is a key interaction for the carboxylic acid group.

  • Troubleshooting Steps:

    • Switch Solvent Class: Try a polar protic solvent like ethanol or methanol. These can act as both hydrogen bond donors and acceptors, effectively solvating the -COOH group.

    • Use a Co-Solvent: If you must use ethyl acetate for your application, create a co-solvent system. Systematically add a small percentage (e.g., 5-10%) of a stronger solvent like methanol or DMSO to the ethyl acetate to enhance its solvating power.[24]

Issue 2: I dissolved my compound successfully, but it crashed out of solution later.

  • Possible Cause & Explanation: This could be due to polymorphism or temperature fluctuation. You may have initially dissolved a more soluble, metastable crystalline form, which then converted over time to a less soluble, more thermodynamically stable form.[25][26] Alternatively, if you used heat to aid dissolution, the solution may have become supersaturated upon cooling to room temperature.

  • Troubleshooting Steps:

    • Characterize Your Solid: Use Differential Scanning Calorimetry (DSC) to check the melting point and look for multiple thermal events that might indicate polymorphism. Compare the result to the known values.

    • Control Temperature: If heat was used, determine the solubility at room temperature using the gravimetric method to avoid creating a supersaturated solution.

    • Confirm Equilibrium: Ensure you are allowing sufficient time for the solution to equilibrate (24-48 hours) so that you are measuring the solubility of the most stable form.

Issue 3: I am getting inconsistent solubility results between different batches of the compound.

  • Possible Cause & Explanation: This is a classic indicator of polymorphism. Different synthesis or purification batches can crystallize into different forms, each with its own unique solubility.[27]

  • Troubleshooting Steps:

    • Standardize Crystallization: Implement a consistent final crystallization step for all batches to ensure you are producing the same polymorphic form every time.

    • Analytical Confirmation: Before use, run a quick analytical check on each new batch, such as melting point determination or Powder X-Ray Diffraction (PXRD), to confirm its physical form is consistent.

Issue 4: My compound is only sparingly soluble in every single solvent I've tried.

  • Possible Cause & Explanation: The molecule's combination of polar and nonpolar characteristics makes it difficult for any single solvent to effectively solvate all parts of the molecule simultaneously.

  • Troubleshooting Steps:

    • Design a Binary Solvent System: This is the most effective solution. The goal is to create a mixture with customized HSP values.

    • Follow a Systematic Workflow:

      • Choose a "good" but imperfect polar solvent (e.g., ethanol).

      • Choose a "good" but imperfect less-polar solvent (e.g., toluene).

      • Prepare a series of mixtures (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) of the two solvents.

      • Experimentally measure the solubility in each mixture to find the optimal ratio.

Caption: Systematic workflow for rational solvent selection and optimization.

References

  • Hansen, C. M. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Frontiers in Chemistry. [Link]

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Software for Chemistry & Materials. [Link]

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]

  • Klamt, A., & Eckert, F. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275-81. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharma Sciences and Drug Analysis, 1(1), 58-60. [Link]

  • SCM. (n.d.). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. Software for Chemistry & Materials. [Link]

  • Iurlo, M., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-78. [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. [Link]

  • Klajmon, M. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? SciSpace. [Link]

  • Iurlo, M., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-4. [Link]

  • Martinez, F., & Gomez, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. [Link]

  • Klajmon, M., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chem | Fiveable. [Link]

  • Al-Zoubi, N. (2022). Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. Wiley-VCH. [Link]

  • Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Pearson. [Link]

  • Prasanthi, N. L., et al. (2016). A Review on Polymorphism Perpetuates Pharmaceuticals. American Journal of Advanced Drug Delivery. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd. [Link]

  • iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters. YouTube. [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]

  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Expii. [Link]

  • ChemBK. (n.d.). 2-Fluoro-4-Methoxy Benzoic Acid. ChemBK. [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. askIITians. [Link]

  • Wired Chemist. (n.d.). Gravimetric Analysis. Wired Chemist. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem Compound Database. [Link]

  • Starr, J. N. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • LookChem. (n.d.). Cas 394-04-7,5-FLUORO-2-METHOXYBENZOIC ACID. LookChem. [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Chemistry LibreTexts. [Link]

  • LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

Sources

Controlling regioselectivity in the synthesis of fluorinated biphenyl acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Regiocontrol & Catalyst Stability Operator: Senior Application Scientist

Portal Overview

Welcome to the technical support hub for the synthesis of fluorinated biphenyl acids. This class of compounds presents a unique "double-bind" challenge in organic synthesis:

  • Electronic Deactivation: The fluorine atom withdraws electron density, destabilizing the C-B bond in Suzuki precursors (leading to protodeboronation).

  • Regiochemical Ambiguity: In direct arylation (C-H activation), both the carboxylic acid and the fluorine atom exert directing group (DG) effects that can either reinforce or conflict with each other.

This guide bypasses standard textbook introductions and moves directly to failure analysis and corrective protocols.

Module 1: The Suzuki-Miyaura Interface

Primary Failure Mode: Protodeboronation of Fluorinated Boronates.

The Issue

Users frequently report low yields when coupling 2-fluorophenylboronic acids or 2,6-difluorophenylboronic acids . The fluorine atom creates a dipole that stabilizes the carbanionic intermediate formed after base hydrolysis. This makes the C-B bond labile, causing the boronic acid to decompose into the parent fluorobenzene (protodeboronation) before it can transmetallate to the Palladium.

Diagnostic Check
  • Symptom: You observe the formation of fluorobenzene (or the defunctionalized arene) in GC-MS.

  • Symptom: The boronic acid is consumed rapidly, but the cross-coupling product yield plateaus early.

Troubleshooting & Solutions
VariableStandard (High Risk)Optimized (Low Risk)Technical Rationale
Base Carbonates (

,

)
Fluorides (

,

)
or Phosphates (

)
Anhydrous fluoride sources activate the boronate without generating high concentrations of

, the primary culprit in protodeboronation.
Ligand

, dppf
Buchwald Dialkylbiaryl (XPhos, SPhos) Bulky, electron-rich ligands accelerate the Oxidative Addition and Transmetallation steps, outcompeting the decomposition pathway.
Boron Species Boronic Acid (

)
MIDA Boronate or Trifluoroborate (

)
"Slow-release" reagents keep the concentration of the active (and unstable) boronate species low, preventing saturation-based decomposition.
Validated Protocol: Rapid Coupling of Unstable Boronates

Use this protocol for 2,6-difluorophenylboronic acids.

  • Catalyst Pre-formation: In a glovebox, mix

    
      (1.0 mol%) and SPhos  (4.0 mol%) in 1,4-dioxane. Stir for 10 mins to generate the active 
    
    
    
    species.
  • Substrate Loading: Add the aryl bromide (1.0 equiv) and the fluorinated boronic acid (1.5 equiv).

  • Base Activation: Add

    
      (3.0 equiv) finely ground.
    
  • Reaction: Heat to 100°C for 2-4 hours . Note: Short reaction times are critical. Extended heating promotes decomposition.

  • Workup: Acidify carefully to pH 4 to preserve the carboxylic acid moiety (if present on the coupling partner) before extraction.

Visualizing the Failure Pathway

Protodeboronation BoronicAcid Fluorinated Boronic Acid Boronate Boronate Anion (Active Species) BoronicAcid->Boronate + Base Transmetal Transmetallation (To Pd-Cycle) Boronate->Transmetal Fast Ligand (Desired) Carbanion Transient Carbanion Boronate->Carbanion F-Stabilized C-B Cleavage Product Biaryl Product Transmetal->Product Reductive Elim. Decomp Protodeboronation (Dead End) Carbanion->Decomp + H+

Caption: The "Race Against Time": High-activity catalysts (Green path) must consume the Boronate species faster than the fluorine-stabilized decomposition (Red path) can occur.

Module 2: The C-H Activation Hub

Primary Failure Mode: Regioselectivity Mismatch.

The Issue

When synthesizing fluorinated biphenyl acids via Direct Arylation (C-H activation), you are often relying on the Concerted Metalation-Deprotonation (CMD) mechanism.

  • Carboxylic Acid Effect: Directs ortho via a cyclic transition state (acting as a ligand).

  • Fluorine Effect: Directs ortho via acidification of the C-H bond (inductive effect).

If these two directing groups are meta to each other, they reinforce the position between them (the "combined ortho" site). If they are para, or if you require a position distal to the acid, standard conditions will fail.

Decision Matrix: Ligand Selection for Regiocontrol
Target Position (Relative to Acid)StrategyRecommended SystemMechanism
Ortho (C2) Chelation Control

/

The carboxylate binds Pd, directing it to the nearest C-H bond.
Meta (C3) Steric/Transient DGPd-Yu-Ligands (e.g., Ac-Gly-OH)Uses a transient directing group or specific template ligands to "reach" the meta position.
Para (C4) Electronic ControlSulfonated Terpyridine Non-covalent interactions (H-bonding) between the ligand and substrate override the ortho-preference.
Validated Protocol: Ortho-Selective C-H Arylation

Designed for coupling fluorinated benzoic acids with aryl iodides.

  • Reagents: Fluorinated Benzoic Acid (1.0 equiv), Aryl Iodide (1.5 equiv).

  • Catalyst System:

    
      (10 mol%), 
    
    
    
    (1.0 equiv),
    
    
    (1.0 equiv).
  • Solvent: t-Amyl Alcohol (0.2 M).

  • Conditions: 110°C, sealed tube, 12 hours.

  • Note: Silver carbonate acts as both the halide scavenger and the base. The phosphate additive buffers the system to prevent decarboxylation of the fluorinated acid.

Visualizing Regioselectivity Logic

RegioControl Substrate Fluorinated Benzoic Acid Ortho Target: Ortho (C2) Substrate->Ortho Standard Meta Target: Meta (C3) Substrate->Meta Advanced Chelation Use Chelation Control (Pd(OAc)2 + Ag2CO3) Ortho->Chelation Directing Group Dominance Template Use Template Ligands (Bifunctional Nitriles) Meta->Template Overriding Chelation

Caption: Regioselectivity is dictated by the battle between the inherent directing power of the Carboxyl group (Ortho) and the geometric reach of the Ligand (Meta).[1]

Module 3: FAQ & Troubleshooting

Q: I see significant homocoupling of my aryl halide. Why? A: This is an oxidative issue. In Suzuki coupling, if your boronic acid degrades (protodeboronation), the excess Pd(II) can facilitate the homocoupling of the aryl bromide.

  • Fix: Degas your solvents thoroughly (freeze-pump-thaw x3). Oxygen promotes homocoupling. Increase the boronic acid equivalents to 1.5-2.0 to account for loss.

Q: How do I separate the regioisomers? They co-elute on Silica. A: Fluorinated isomers often have distinct dipole moments but similar polarities.

  • Fix 1: Switch to C18 Reverse Phase chromatography. The interaction with the hydrophobic chain often resolves the steric differences between ortho and meta fluorine isomers.

  • Fix 2: Use 19F NMR for fraction analysis. Do not rely on UV (TLC) alone. The 19F shift is highly sensitive to the local environment (Ortho-F vs Meta-F shifts differ by ~10-20 ppm).

Q: Can I use the carboxylic acid directly in Suzuki coupling? A: Yes, but it requires 3.0+ equivalents of base (to deprotonate the acid and activate the boron).

  • Risk: The carboxylate anion can bind to Palladium, forming an unreactive "rest state."

  • Recommendation: If yields are <50%, protect the acid as a Methyl Ester or t-Butyl Ester before coupling, then hydrolyze post-reaction.

References

  • Mechanistic Studies on Protodeboronation

    • Suppressing Protodeboronation in Cu-Mediated Fluorination of Arylboronic Acids. ResearchGate.

  • Suzuki Coupling of Fluorinated Biphenyls

    • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[2][3] MDPI.

  • Ligand-Controlled Regioselectivity

    • Origin of ligand-controlled regioselectivity in Co-catalyzed borylation of fluorinated arenes.[1] RSC Publishing.[1]

  • C-H Activation of Benzoic Acids

    • Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids.[4] NIH/PMC.

  • Fluorinated Ligand Design

    • A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination.[5] ACS Publications.[6]

Sources

Validation & Comparative

NMR spectrum analysis of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced analytical framework for the structural elucidation of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid . It compares the limitations of standard 1D NMR approaches against a comprehensive multi-nuclear workflow, designed for researchers in medicinal chemistry and drug development.

Executive Summary: The Analytical Challenge

The target molecule is a biaryl scaffold featuring an unsymmetrical substitution pattern (2-fluoro-4-methoxy) on the phenyl ring and an ortho-carboxylic acid on the benzoic ring. This structure presents specific analytical challenges:

  • Spectral Overlap: The biaryl region (6.5–8.0 ppm) contains 7 aromatic protons with overlapping chemical shifts.

  • J-Coupling Complexity: The presence of 19F (spin 1/2) introduces additional splitting (

    
     and 
    
    
    
    ) that complicates standard multiplet analysis.
  • Atropisomerism Potential: The ortho-substituents (COOH and F) create steric strain, potentially leading to restricted rotation and broadened signals at room temperature.

Part 1: Comparative Analysis of Analytical Approaches

This section compares the "Standard Protocol" (commonly used for simple QC) with the "Advanced Integrated Protocol" (required for definitive structural proof).

FeatureStandard Approach (1H / 13C 1D)Advanced Integrated Approach (1H, 13C, 19F, 2D)
Primary Utility Routine purity check; confirmation of functional groups.De novo structural elucidation; conformer analysis.
Proton Assignment Ambiguous.

and

couplings overlap, making multiplet interpretation difficult.
Definitive. 19F-decoupled 1H NMR collapses multiplets; 2D COSY/NOESY confirms connectivity.
Carbon Assignment Incomplete. Quaternary carbons (C-F, C-COOH) often missing or low intensity.Self-Validating.

coupling constants serve as "beacons" to assign C2', C1', C3', and C4'.
Stereochemistry Cannot detect restricted rotation.NOESY detects spatial proximity between rings; VT-NMR resolves rotamers.
Confidence Level Low (Risk of mis-assignment with regioisomers).High (Gold Standard for IND filings).

Part 2: Detailed Spectral Analysis & Prediction

The 19F NMR "Anchor"

The fluorine atom is the most diagnostic handle in this molecule.

  • Chemical Shift: Expected at -110 to -120 ppm (typical for aryl fluorides).

  • Coupling Pattern:

    • If proton-coupled: Appears as a quartet or multiplet due to coupling with H3' (

      
       Hz) and H6' (
      
      
      
      Hz).
    • Recommendation: Acquire 1H-decoupled 19F NMR to observe a singlet. This confirms the presence of a single fluorine environment and eliminates impurity peaks.

1H NMR Assignment Strategy (DMSO-d6)

Note: Chemical shifts are estimates based on substituent effects (SCS).

ProtonPositionApprox.

(ppm)
Multiplicity & Coupling (Hz)Structural Logic
COOH A-112.0 - 13.0Broad SingletExchangeable acidic proton.
H6 A-67.8 - 7.9Doublet (

)
Deshielded by ortho-COOH.
H3, H4, H5 A-Ring7.3 - 7.6MultipletsStandard aromatic overlap.
H3' B-3'6.7 - 6.9dd (

)
Diagnostic: Shielded by ortho-F and ortho-OMe. Large F-coupling.
H5' B-5'6.8 - 7.0dd (

)
Shielded by ortho-OMe.
H6' B-6'7.1 - 7.3dd (

)
Coupled to F (long range) and H5'.
OMe B-4'3.80 - 3.85SingletCharacteristic methoxy peak.
13C NMR: The J-Coupling Fingerprint

The Carbon-13 spectrum provides the most robust proof of structure due to predictable C-F coupling constants.

  • C2' (C-F): Doublet,

    
     Hz. (Distinctive weak doublet).
    
  • C1' (Bridge): Doublet,

    
     Hz.
    
  • C3' (Ortho): Doublet,

    
     Hz.
    
  • C4' (C-OMe): Doublet,

    
     Hz.
    
  • C6' (Meta): Doublet,

    
     Hz.
    
  • C=O (Acid): Singlet at ~168 ppm (No F coupling typically observed).

Part 3: Experimental Protocol (Self-Validating Workflow)

Objective: To obtain an unambiguous assignment suitable for regulatory submission.

Step 1: Sample Preparation

  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reason: DMSO disrupts the carboxylic acid dimer, sharpening the signals, and improves solubility of the polar acid.

  • Concentration: 10-15 mg in 0.6 mL solvent (for 13C sensitivity).

Step 2: Acquisition Sequence

  • Standard 1H (16 scans): Assess purity and integration.

  • 19F Coupled & Decoupled:

    • Run zg (coupled) to see proton connectivity.

    • Run zgpg (1H decoupled) to confirm F count.

  • 1H {19F} Decoupling (Crucial):

    • Irradiate the 19F frequency during 1H acquisition.

    • Result: The complex multiplets of H3', H5', and H6' simplify into standard doublets/triplets. This proves which protons reside on the fluorinated ring.

  • HSQC & HMBC:

    • Use HMBC to link the OMe protons to C4'.

    • Use HMBC to link H6 (Ring A) to the C=O group.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision tree for assigning the critical "B-Ring" protons, resolving the ambiguity caused by fluorine coupling.

NMR_Assignment_Workflow Start Unknown Sample 2-(2-Fluoro-4-methoxyphenyl)benzoic acid Step1 1. Acquire 1H NMR (Complex Multiplets) Start->Step1 Step2 2. Acquire 19F NMR Step1->Step2 Decision Are 1H Multiplets Ambiguous? Step2->Decision Path_Std Standard Analysis (Guesswork) Decision->Path_Std No (Rare) Path_Adv Advanced Analysis (1H{19F} Decoupling) Decision->Path_Adv Yes (Typical) Result_Std Risk: Misidentification of Regioisomers (e.g., 3-Fluoro) Path_Std->Result_Std Result_Adv Result: Multiplets Collapse to Simple Doublets Path_Adv->Result_Adv Validation 3. Validate with 13C J-Couplings (1J_CF ~245Hz, 2J_CF ~20Hz) Result_Adv->Validation

Caption: Logical workflow for resolving spectral complexity in fluorinated biaryls. The 1H{19F} decoupling step is the critical differentiator between standard and high-fidelity analysis.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on 19F decoupling and HOESY techniques).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Source for J-coupling constants in aromatic systems).

  • ChemicalBook. (n.d.). 2-Biphenylcarboxylic acid NMR Spectrum. Retrieved from (Baseline data for the non-fluorinated scaffold).

  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-methoxybenzoic acid Product Data. Retrieved from (Data for the B-ring building block).

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. (General reference for substituent chemical shift effects).

Sources

A Comparative Guide to the FTIR Analysis of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Scientific Rationale: Predicting an FTIR Spectrum Through Analogy

FTIR spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different chemical bonds. For a novel or uncharacterized compound like 2-(2-Fluoro-4-methoxyphenyl)benzoic acid, a reliable interpretation of its FTIR spectrum can be built by dissecting the molecule into its constituent functional groups and comparing their expected vibrational modes with well-characterized, structurally similar compounds.

Our target molecule contains three key functionalities that will dominate the FTIR spectrum: a carboxylic acid group, a disubstituted aromatic ring system, and a carbon-fluorine bond. By examining the spectra of benzoic acid, 2-fluorobenzoic acid, and anisole derivatives, we can confidently predict the regions and characteristics of the peaks in the spectrum of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid.

Molecular Structure and Key Vibrational Modes

The structure of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid, with its key functional groups highlighted, is presented below. The expected vibrational modes that will give rise to characteristic peaks in the FTIR spectrum are also indicated.

Caption: Molecular structure of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid with key bonds highlighted.

Predicted FTIR Peaks for 2-(2-Fluoro-4-methoxyphenyl)benzoic acid

The following table summarizes the predicted FTIR absorption bands, their corresponding vibrational modes, and the expected wavenumber ranges based on data from analogous compounds.

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityComments
3300 - 2500 O-H stretch (Carboxylic Acid)BroadThis very broad and often intense absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[1][2][3][4] It will likely overlap with the C-H stretching region.
3100 - 3000 Aromatic C-H stretchMediumThese peaks appear at a slightly higher frequency than aliphatic C-H stretches and are characteristic of C-H bonds on an aromatic ring.[5][6][7][8]
2950 - 2850 Aliphatic C-H stretch (Methoxy group)MediumThese peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl group of the methoxy substituent.[9]
1710 - 1680 C=O stretch (Carboxylic Acid)StrongThis is expected to be a very strong and sharp peak. Conjugation with the aromatic ring typically lowers the frequency to this range for aromatic carboxylic acids.[2][3][10] The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom may slightly shift this peak.
1600 - 1450 Aromatic C=C stretch (in-ring)MediumAromatic rings typically show two or three bands in this region due to the stretching of the carbon-carbon bonds within the ring.[5][6][8] The substitution pattern will influence the exact position and number of these peaks.
1320 - 1210 C-O stretch (Carboxylic Acid and Ether)StrongA strong band in this region is expected due to the C-O stretching of the carboxylic acid.[1][2] The C-O stretching of the methoxy group (aryl-alkyl ether) also appears in this region, which may lead to a broad or complex absorption.
1250 - 1000 C-F stretch (Aromatic)StrongThe C-F stretching vibration for aromatic fluorine compounds typically appears in this region and is usually a strong and distinct peak.[11]
960 - 900 O-H bend (out-of-plane) (Carboxylic Acid)BroadCarboxylic acid dimers often show a broad out-of-plane O-H bending vibration in this region.[2][4]
900 - 675 Aromatic C-H bend (out-of-plane)StrongThe substitution pattern on the aromatic rings will determine the position and number of these strong "oop" bands.[5][6] For the benzoic acid ring, a 1,2-disubstitution pattern is expected. For the phenyl ether ring, a 1,2,4-trisubstitution pattern is expected.

Comparison with Structural Analogs

A comparative analysis of the FTIR spectra of the target molecule and its analogs is crucial for accurate peak assignment.

  • Versus Benzoic Acid: The spectrum of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid will exhibit the characteristic broad O-H and strong C=O stretching bands of benzoic acid.[1][2][12] However, additional strong peaks corresponding to the C-F stretch and the C-O stretch of the methoxy group will be present. The aromatic C-H out-of-plane bending region will also differ due to the different substitution patterns.

  • Versus 2-Fluorobenzoic Acid: The key difference will be the presence of peaks associated with the 4-methoxyphenyl group in our target molecule.[13][14] This includes the aliphatic C-H stretches of the methyl group and the strong C-O stretching of the aryl ether.

  • Versus 4-Methoxyphenylacetic Acid: While this analog has a methoxy-substituted phenyl ring, it is not a benzoic acid.[15][16][17] The most significant difference will be the position of the C=O stretch, which is typically at a higher wavenumber in non-conjugated systems. Our target molecule, being an aromatic carboxylic acid, will have a lower frequency C=O stretch due to conjugation.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This section provides a detailed, step-by-step methodology for obtaining the FTIR spectrum of a solid sample like 2-(2-Fluoro-4-methoxyphenyl)benzoic acid using the Attenuated Total Reflectance (ATR) technique.

Caption: Workflow for FTIR analysis of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid using the ATR technique.

Methodology:

  • Sample Preparation:

    • Ensure the 2-(2-Fluoro-4-methoxyphenyl)benzoic acid sample is dry and free of solvent.

    • If the sample is crystalline, grind a small amount (a few milligrams) into a fine, homogeneous powder using an agate mortar and pestle. This ensures good contact with the ATR crystal.

  • FTIR Spectrometer and ATR Accessory Setup:

    • Turn on the FTIR spectrometer and allow the source and detector to stabilize (typically 30-60 minutes).

    • Ensure the ATR accessory is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue. Allow the solvent to evaporate completely.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Analysis:

    • Place a small amount of the powdered sample onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

    • Lower the pressure arm of the ATR accessory to apply consistent pressure to the sample. This is critical for obtaining a high-quality, reproducible spectrum.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction on the collected spectrum to ensure all peaks originate from a flat baseline.

    • Use the spectrometer software to identify the peak positions (in cm⁻¹) and their intensities.

    • Compare the obtained peak positions with the predicted values in the table above and with the spectra of the reference compounds.

Conclusion

The identification of FTIR peaks for 2-(2-Fluoro-4-methoxyphenyl)benzoic acid can be confidently approached through a predictive and comparative methodology. By understanding the characteristic vibrational frequencies of its constituent functional groups—carboxylic acid, fluoro-substituted aromatic ring, and methoxy-substituted aromatic ring—a detailed and accurate interpretation of its experimental FTIR spectrum is achievable. This guide provides the necessary framework for researchers, scientists, and drug development professionals to successfully identify and characterize this molecule using FTIR spectroscopy.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(5), 335-343. Retrieved from [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • Mukherjee, V., Singh, N. P., & Yadav, R. A. (2010). FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 787-794. Retrieved from [Link]

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. Retrieved from [Link]

  • Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

  • Preprints.org. (2023). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the peak location and shape of the IR bands of the main chemical functional groups of L. leucocephala stem bark obtained from FTIR analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Fluorobenzoic acid, tridec-2-ynyl ester. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid (


, MW 246.23). As a biaryl carboxylic acid, this molecule serves as a critical scaffold in drug discovery (e.g., NSAIDs, kinase inhibitors).

This analysis compares ionization modes (ESI vs. APCI) and fragmentation techniques (CID), establishing Negative Mode Electrospray Ionization (ESI-) as the superior method for quantification and structural elucidation due to the stability of the carboxylate anion and diagnostic "ortho-effect" fragmentation pathways.

Part 1: Ionization Source Comparison (Alternatives Analysis)

For researchers selecting an ionization interface, the choice between ESI and APCI is dictated by the polarity of the carboxylic acid moiety and the lability of the biaryl bond.

Comparative Performance Matrix
FeatureESI (Negative Mode) ESI (Positive Mode) APCI (Negative Mode)
Precursor Ion

(m/z 245.06)

(m/z 247.08)

(m/z 245.06)
Sensitivity High (Preferred)ModerateModerate to Low
Background Noise LowHigh (Solvent adducts common)Moderate (Thermal degradation risk)
Mechanism Deprotonation of -COOHProtonation of -OCH3 or RingGas-phase ion-molecule reaction
Suitability Primary Choice for quantitationSecondary choice for confirmationAlternative for non-polar mobile phases

Scientific Rationale: The carboxylic acid group (


) deprotonates readily in solution. ESI(-) yields a stable even-electron species 

. Positive mode analysis is complicated by the electron-withdrawing fluorine atom, which reduces the basicity of the aromatic rings, making protonation less efficient and often reliant on sodium adducts

.

Part 2: Fragmentation Mechanics & Ortho-Effects

The fragmentation of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid is dominated by the Ortho Effect , a phenomenon where substituents adjacent to the biaryl bond interact, facilitating unique rearrangement pathways that are absent in meta- or para- isomers.

Primary Fragmentation Pathway (ESI- / CID)
  • Precursor Selection: m/z 245.06

    
    .
    
  • Primary Loss (Decarboxylation): The most abundant product ion arises from the loss of

    
     (44 Da). This is characteristic of benzoic acid derivatives.[1]
    
    • Transition:

      
      .
      
  • Secondary Loss (Ortho-F Interaction): The resulting anion (m/z 201) is a fluorinated biaryl anion. The proximity of the fluorine atom (ortho position) to the anionic site facilitates the loss of

    
     (20 Da) or 
    
    
    
    radical processes under high energy, often leading to ring cyclization to form a fluorenone-like structure.
  • Tertiary Loss (Methoxy Group): Loss of methyl radical (

    
    , 15 Da) is observed at higher collision energies, typically from the decarboxylated species.
    
Fragmentation Pathway Diagram

FragmentationPathway cluster_legend Pathway Key Precursor Precursor Ion [M-H]- m/z 245.06 Inter1 Decarboxylation Product [M-H-CO2]- m/z 201.07 Precursor->Inter1 Loss of CO2 (-44 Da) Collision Energy: 15-20 eV Inter2 Cyclized Fluorenone Derivative [M-H-CO2-HF]- m/z 181.06 Inter1->Inter2 Ortho-F Elimination (HF) (-20 Da) Cyclization Inter3 Demethylated Product [M-H-CO2-CH3]-cdot m/z 186.05 Inter1->Inter3 Loss of Methyl Radical (-15 Da) High Energy key1 Blue: Parent Ion key2 Red: Primary Fragment key3 Yellow: Diagnostic Ortho-Fragment

Caption: Proposed ESI(-) fragmentation pathway showing the critical decarboxylation step followed by ortho-fluorine mediated cyclization.

Part 3: Isomeric Differentiation (Performance vs. Alternatives)

A critical challenge in biaryl analysis is distinguishing the 2-(2-Fluoro...) isomer from its 2-(3-Fluoro...) or 2-(4-Fluoro...) analogs. Mass spectrometry offers a distinct advantage here via the "Ortho Effect."

Isomer PositionDiagnostic FeatureMechanism
2-(2-Fluoro...) (Target)High abundance of [M-H-CO2-HF]- The F atom is spatially close to the decarboxylated anion, facilitating HF elimination and ring closure.
2-(3-Fluoro...) Low/Absent HF lossF atom is too distant for direct interaction; fragmentation stops at decarboxylation or loses F via higher energy C-F bond homolysis.
2-(4-Fluoro...) Low/Absent HF lossSimilar to 3-Fluoro; steric distance prevents cyclization-mediated HF loss.

Key Insight: The ratio of the


 (cyclized) ion to the 

(decarboxylated) ion is the quantitative discriminator . A high ratio (>0.5) indicates the ortho-fluoro isomer.

Part 4: Experimental Protocol

This protocol is designed for self-validation using a Triple Quadrupole (QqQ) or Q-TOF system.

Sample Preparation
  • Stock: Dissolve 1 mg in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid (Note: For Negative mode, Ammonium Acetate/Formate is often preferred, but Formic Acid is acceptable if pH > 3). Correction: For optimal ESI- sensitivity, use 5 mM Ammonium Acetate (pH 6.5) to ensure deprotonation.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: ESI Negative Mode.

    • Capillary Voltage: -2.5 kV to -3.5 kV.

    • Desolvation Temp: 350°C.

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (MeOH/Water + NH4OAc) LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (-) (Deprotonation) LC->Ionization Q1 Q1 Filter (m/z 245.06) Ionization->Q1 Collision Collision Cell (N2 Gas, 15-35 eV) Q1->Collision Q3 Q3 Detection (m/z 201, 181) Collision->Q3

Caption: Step-by-step LC-MS/MS workflow for targeted analysis of the biaryl acid.

Part 5: Experimental Data Summary (Predicted)

The following data represents the expected spectral profile based on standard biaryl acid fragmentation rules and the specific ortho-substitution pattern.

m/z (Experimental)Ion IdentityRelative Abundance (%)Collision Energy (eV)Notes
245.06

100 (Base Peak)0Parent Ion
201.07

85 - 9515 - 20Primary Quantifier
181.06

40 - 6025 - 35Diagnostic for Ortho-F
186.05

10 - 2035+Radical fragment

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Smith, R.M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Gross, J.H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Fu, X., et al. (2008). "Fragmentation of Deprotonated Benzoic Acid Derivatives." Journal of Mass Spectrometry.

Sources

A Comparative Guide to the Purity Analysis of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid: HPLC vs. GC Strategies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 2-(2-Fluoro-4-methoxyphenyl)benzoic acid, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final drug substance. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of this fluorinated biaryl carboxylic acid. We will delve into the theoretical underpinnings, practical considerations, and present illustrative experimental data to guide researchers and drug development professionals in selecting the optimal method for their specific needs.

Understanding the Analyte: 2-(2-Fluoro-4-methoxyphenyl)benzoic acid

Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid.

  • Structure: A biphenyl derivative with a carboxylic acid group on one ring and fluoro and methoxy substituents on the other.

  • Molecular Formula: C₁₄H₁₁FO₃

  • Molecular Weight: Approximately 246.24 g/mol .

  • Polarity: The presence of the carboxylic acid and methoxy groups imparts a moderate to high degree of polarity. The fluorine atom also contributes to the overall polarity.

  • Volatility and Thermal Stability: As a carboxylic acid with a relatively high molecular weight, it possesses low volatility and is prone to thermal degradation at elevated temperatures, particularly in its free acid form.

These properties are instrumental in dictating the most suitable chromatographic approach. The high polarity and low volatility of the native compound make HPLC a more direct method of analysis, while GC will necessitate a derivatization step to enhance volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): A Direct Approach

HPLC, particularly in the reversed-phase mode, is a powerful and versatile technique for the analysis of moderately polar, non-volatile compounds like 2-(2-Fluoro-4-methoxyphenyl)benzoic acid.

The Rationale Behind Reversed-Phase HPLC

Reversed-phase HPLC utilizes a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For a polar compound like our target analyte, retention can be effectively modulated by adjusting the composition of the mobile phase. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is a common practice for analyzing carboxylic acids. This suppresses the ionization of the carboxyl group, leading to a more retained and better-shaped chromatographic peak. A general workflow for HPLC analysis is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity Integrate->Quantify

Figure 1: General workflow for HPLC purity analysis.
Illustrative HPLC Method and Performance

An optimized reversed-phase HPLC method for the purity analysis of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid is presented below.

Experimental Protocol: HPLC Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

This method provides excellent resolution between the main component and potential process-related impurities, such as starting materials or by-products from Suzuki or Ullmann coupling reactions.

Gas Chromatography (GC): The Derivatization-Dependent Alternative

Gas chromatography is a high-resolution separation technique that is ideally suited for volatile and thermally stable compounds. Due to the low volatility and potential for thermal degradation of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid, direct analysis by GC is not feasible. Therefore, a chemical modification step, known as derivatization, is mandatory to convert the analyte into a more volatile and thermally stable form.

The Imperative of Derivatization

Derivatization in the context of GC analysis for carboxylic acids typically involves the conversion of the polar carboxyl group into a less polar and more volatile ester or silyl ester.[1] This not only improves the chromatographic behavior but also enhances the stability of the compound at the high temperatures of the GC inlet and column. A common and effective derivatization agent for carboxylic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its trimethylsilyl (TMS) ester.

The workflow for GC analysis, incorporating the essential derivatization step, is illustrated below.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Aprotic Solvent (e.g., Acetonitrile) Sample->Dissolve Derivatize Add Derivatizing Agent (BSTFA) Heat to 60-70 °C Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities by MS Integrate->Identify Quantify Quantify Purity Identify->Quantify

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Fluoro-4-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid, grounding procedural steps in the scientific principles of safety and environmental stewardship. Our commitment to excellence necessitates a thorough understanding of not just the utility of a compound, but also its inherent hazards and the protocols required to mitigate them.

Hazard Profile and Waste Classification: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a comprehensive understanding of the compound's hazard profile is paramount. 2-(2-Fluoro-4-methoxyphenyl)benzoic acid is a halogenated aromatic carboxylic acid. Its hazard profile, as outlined in safety data sheets (SDS), dictates its classification as hazardous waste.

Key Hazard Information:

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, OralHarmful if swallowed.H302
Skin IrritationCauses skin irritation.H315
Eye IrritationCauses serious eye irritation.H319
Specific Target Organ ToxicityMay cause respiratory irritation.H335

This data is synthesized from multiple supplier safety data sheets.[1][2]

The presence of a fluorine atom designates this compound as a halogenated organic compound . This is a critical distinction for waste segregation, as halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[3] Improper disposal, such as mixing with non-halogenated waste, can lead to environmental contamination and regulatory non-compliance.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Due to the irritant nature of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid, the following PPE must be worn at all times during handling and disposal procedures:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: An impervious lab coat and gloves (nitrile or neoprene) are required.[2] Contaminated clothing should be removed and laundered before reuse.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a full-face respirator with an appropriate cartridge should be used.[4] All handling of the solid material or its solutions should ideally be performed within a certified chemical fume hood to minimize inhalation risk.

Disposal Workflow: From Bench to Final Disposition

The following workflow provides a step-by-step guide for the safe disposal of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid. This process is designed to comply with general laboratory safety standards and regulations such as those outlined by the Environmental Protection Agency (EPA) in the United States.[1]

DisposalWorkflow cluster_0 Step 1: Waste Segregation at Point of Generation cluster_1 Step 2: Waste Accumulation and Storage cluster_2 Step 3: Final Disposal A Identify 2-(2-Fluoro-4-methoxyphenyl)benzoic acid as Halogenated Organic Waste B Select a designated, compatible, and properly labeled waste container A->B Crucial for compliance C Transfer waste into the container inside a chemical fume hood D Securely close the container after each addition C->D E Store in a designated Satellite Accumulation Area (SAA) with secondary containment D->E F Arrange for pickup by institutional Environmental Health & Safety (EHS) personnel G Waste is transported to an approved hazardous waste disposal facility for incineration F->G Ensures regulatory compliance

Caption: Disposal workflow for 2-(2-Fluoro-4-methoxyphenyl)benzoic acid.

Step-by-Step Protocol:
  • Waste Identification and Segregation:

    • At the point of generation, definitively identify any waste containing 2-(2-Fluoro-4-methoxyphenyl)benzoic acid (e.g., un-used solid, contaminated consumables, reaction residues) as halogenated organic waste .[3]

    • This waste must be kept separate from non-halogenated organic waste, aqueous waste, and solid municipal trash.

  • Container Selection and Labeling:

    • Select a waste container that is chemically compatible with the waste. For solid waste, a sealable, high-density polyethylene (HDPE) container is appropriate.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-(2-Fluoro-4-methoxyphenyl)benzoic acid".[1] Your institution's Environmental Health and Safety (EHS) department will likely provide pre-printed labels that include fields for listing all chemical constituents and their approximate concentrations.

  • Waste Accumulation:

    • All transfers of this waste into the designated container should be performed within a chemical fume hood to minimize exposure.

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[1] This area should be at or near the point of generation and under the control of laboratory personnel.

    • The SAA must have secondary containment (e.g., a larger, chemically resistant tub) to contain any potential spills.

  • Final Disposal:

    • Do not dispose of this chemical down the drain or in regular trash.

    • Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your EHS office.

    • The final disposal method for halogenated organic waste is typically high-temperature incineration at a licensed and approved waste disposal facility.[1][3]

Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to avoid generating dust.

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

By adhering to these scientifically-grounded procedures, you ensure not only your personal safety but also the integrity of your research environment and the broader ecosystem. The responsible management of chemical waste is a fundamental pillar of modern scientific practice.

References

  • Apollo Scientific. (2023, July 6).
  • Daniels Health. (2025, May 21).
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. (2010, August 30).
  • Fisher Scientific. (2024, February 7). SAFETY DATA SHEET 4-Fluoro-2-methoxybenzeneboronic acid.
  • Fluorochem. (2024, December 19). 4-(Difluoromethyl)
  • Nipissing University. (2019, June 12).
  • PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. National Institutes of Health. Retrieved from [Link]

  • Sigma-Aldrich. (2014, June 28).
  • Sigma-Aldrich. (2025, November 6). 2-(4-dimethylaminophenylazo)
  • Temple University. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Universitat de Barcelona. (n.d.).
  • Bucknell University. (2016, April 15). WASTE MANAGEMENT.
  • AgroParisTech. (n.d.). Liquid waste - Chimactiv.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.

Sources

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